molecular formula C7H3BrF3IO B1374119 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene CAS No. 1049731-04-5

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B1374119
CAS No.: 1049731-04-5
M. Wt: 366.9 g/mol
InChI Key: OILSLJDTYNLSKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene (CAS 1049731-04-5) is a high-value halogenated aromatic building block extensively used in organic synthesis and pharmaceutical research . Its molecular formula is C₇H₃BrF₃IO, with a molecular weight of 366.90 g/mol . The compound is characterized by the presence of both bromine and iodine substituents on the benzene ring, which display distinct reactivity patterns, making it a versatile intermediate for sequential cross-coupling reactions such as Suzuki and Sonogashira couplings . These reactions are fundamental for constructing complex biaryl and conjugated structures found in active pharmaceutical ingredients (APIs) and advanced materials . The trifluoromethoxy (-OCF₃) group is a critical structural motif that enhances the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly valuable in medicinal chemistry programs for lead optimization . Physical characteristics reported include a density of 2.182 g/cm³ and a boiling point of approximately 246°C . This reagent should be stored sealed in a dry environment, protected from light, at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodo-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILSLJDTYNLSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717831
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
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Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049731-04-5
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group, combined with the bromo and iodo substituents, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, crucial parameters in drug design. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and an analysis of its structural significance.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 1049731-04-5[1][2]
Molecular Formula C₇H₃BrF₃IO[3]
Molecular Weight 366.9 g/mol
Boiling Point 246 °C
Density 2.182 g/cm³
Flash Point 102 °C
Melting Point Estimated 36-38.5 °C (based on 2-Bromo-1-iodo-4-(trifluoromethyl)benzene)[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).

Structural and Spectroscopic Analysis

The arrangement of the bromo, iodo, and trifluoromethoxy groups on the benzene ring dictates the compound's reactivity and spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group will be significantly deshielded, while the carbons bonded to the halogens will also exhibit characteristic shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the halogen atoms and the trifluoromethoxy group.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated slowly and evenly.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

MeltingPointDetermination start Start sample_prep Sample Preparation: Place solid in capillary tube start->sample_prep apparatus Place capillary tube in melting point apparatus sample_prep->apparatus heating Heat slowly and evenly apparatus->heating observation Observe and record start and end of melting heating->observation end End observation->end

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is essential for its handling, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane) are chosen.

  • Procedure: A small, measured amount of this compound is added to a known volume of each solvent at a specific temperature.

  • Observation: The mixture is agitated, and the solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the concentration of the saturated solution can be determined.

SolubilityAssessment start Start solvent_selection Select Solvents of Varying Polarity start->solvent_selection add_solute Add a known amount of This compound to a known volume of solvent solvent_selection->add_solute agitate Agitate the mixture add_solute->agitate observe Observe and Record Solubility agitate->observe end End observe->end

Figure 2: Workflow for Solubility Assessment.

Synthesis Route

A plausible synthetic route to this compound can be proposed based on established organic chemistry principles. A potential starting material would be 4-iodo-1-(trifluoromethoxy)benzene.

Proposed Synthesis:

  • Electrophilic Bromination: 4-iodo-1-(trifluoromethoxy)benzene can be subjected to electrophilic bromination. The trifluoromethoxy group is an ortho, para-director. Due to steric hindrance from the bulky iodine atom at the para position, the incoming bromine electrophile would be directed to the ortho position, yielding this compound.

SynthesisRoute starting_material Starting Material 4-iodo-1-(trifluoromethoxy)benzene reaction Reaction Electrophilic Bromination (e.g., Br₂/FeBr₃) starting_material->reaction product Product This compound reaction->product

Figure 3: Proposed Synthesis Route.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold in drug discovery.

  • Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at its position of attachment, thereby increasing the in vivo half-life of a drug candidate.

  • Lipophilicity: The presence of the trifluoromethoxy group and the halogens increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Synthetic Handle: The bromo and iodo substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries.[4]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[7][8][9][10] It is advisable to consult the specific Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a key building block with a unique combination of physicochemical properties that are highly advantageous for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its core characteristics, experimental determination protocols, and synthetic considerations, offering valuable insights for researchers and developers working with this versatile compound.

References

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for highly functionalized aromatic building blocks is incessant. These scaffolds enable the precise construction of complex molecular architectures with tailored physicochemical and biological properties. Among these, this compound, identified by its CAS number 1049731-04-5, has emerged as a particularly valuable intermediate. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound's properties, synthetic utility, and applications, grounded in established chemical principles.

The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethoxy group—on the benzene ring imparts a unique and powerful reactivity profile to this molecule. The trifluoromethoxy (-OCF₃) group, a bioisostere for other functionalities, significantly influences the electronic properties of the aromatic system and can enhance the metabolic stability and lipophilicity of target molecules.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization through a variety of cross-coupling reactions, offering a controlled approach to building molecular complexity.

Physicochemical Properties and Data

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1049731-04-5[2]
Molecular Formula C₇H₃BrF₃IO
Molecular Weight 366.9 g/mol [2]
IUPAC Name This compoundN/A
Physical Form Solid, semi-solid, or liquid
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[3]

The Trifluoromethoxy Group: A Key Modulator of Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's properties. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring. This dual nature makes the -OCF₃ group an ortho-, para-directing, yet deactivating, substituent in electrophilic aromatic substitution reactions.[4] This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself, but the overall reaction rate is slower compared to unsubstituted benzene. This deactivating effect contributes to the stability of the molecule while the directing effect is crucial for predictable synthetic outcomes.

Synthetic Utility and Key Reactions: Regioselective Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to oxidative addition to a transition metal catalyst, such as palladium(0). This reactivity difference allows for highly regioselective cross-coupling reactions, where the iodine atom can be selectively replaced while the bromine atom remains intact for a subsequent transformation. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a typical regioselective Suzuki-Miyaura coupling reaction to functionalize the 4-position (originally bearing the iodine) of this compound.

Objective: To selectively couple an arylboronic acid at the C-I bond position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (solvent system)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. A slight excess of the boronic acid ensures complete consumption of the starting material. The base is required for the transmetalation step of the catalytic cycle.

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene.

    • Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the toluene and water solvent system (typically a 4:1 to 10:1 ratio).

    • Rationale: The biphasic solvent system is common for Suzuki couplings, with the organic phase dissolving the reactants and catalyst, and the aqueous phase dissolving the inorganic base.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Heating increases the reaction rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the inorganic salts and other water-soluble impurities.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.

Workflow Diagram: Regioselective Suzuki Coupling

Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry. The introduction of bromine and iodine can lead to beneficial interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.[5] Furthermore, the trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4]

This building block serves as a precursor for a wide range of biologically active molecules, including kinase inhibitors, enzyme regulators, and therapeutic agents for various diseases.[6] Its ability to undergo selective cross-coupling reactions makes it an invaluable tool for generating libraries of compounds for high-throughput screening in the drug discovery process.

Supplier Information

This compound is commercially available from several chemical suppliers. Researchers should always consult the supplier's specific documentation for purity and safety information.

SupplierProduct Link
Sigma-Aldrich (Merck)--INVALID-LINK--
Benchchem--INVALID-LINK--[4]
BLDpharm--INVALID-LINK--[7]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique substitution pattern, featuring a trifluoromethoxy group and two different halogens, allows for controlled, regioselective functionalization. This capability, combined with the beneficial effects of the -OCF₃ group on molecular properties, makes it a powerful tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. A thorough understanding of its reactivity and careful execution of synthetic protocols are key to leveraging the full potential of this important chemical intermediate.

References

Spectroscopic Signature of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene. In the absence of readily available, published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering reasoned predictions for the spectral features of the title compound, thereby aiding in its synthesis, identification, and characterization.

Introduction: The Structural Rationale

This compound is a polysubstituted aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃) is a key pharmacophore that can enhance metabolic stability and lipophilicity, while the bromo and iodo substituents provide versatile handles for further chemical modifications through cross-coupling reactions.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification and quality control. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing trifluoromethoxy and halogen groups.

Methodology for Chemical Shift Prediction

The predicted chemical shifts are derived from the principle of substituent additivity, using benzene (δ ≈ 7.30 ppm) as a base and incorporating substituent chemical shift (SCS) values from analogous compounds.[1][2] The electron-donating effect of the -OCF₃ group via its oxygen lone pair is counteracted by its strong inductive withdrawal, leading to a net deshielding effect, particularly at the ortho and para positions.[3]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.50 - 7.60Doublet of doublets (dd)JH3-H5 ≈ 2.0, JH3-H6 ≈ 0.5
H-57.85 - 7.95Doublet (d)JH5-H3 ≈ 2.0
H-67.20 - 7.30Doublet (d)JH6-H5 ≈ 8.5

Rationale for Predictions:

  • H-5: This proton is ortho to the iodine atom and meta to both the bromine and trifluoromethoxy groups. The strong deshielding effect of the adjacent iodine is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-3.

  • H-3: This proton is positioned between the bromine and iodine atoms and will experience deshielding from both. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta) and H-6 (para).

  • H-6: This proton is ortho to the trifluoromethoxy group and meta to the bromine. The net effect is a slight upfield shift compared to the other protons. It will appear as a doublet due to coupling with H-5.

Suggested Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the -OCF₃ group and the halogenated carbons will be significantly affected.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1148.0 - 152.0
C-2115.0 - 119.0
C-3135.0 - 139.0
C-492.0 - 96.0
C-5140.0 - 144.0
C-6120.0 - 124.0
-OCF₃118.0 - 122.0 (quartet, JC-F ≈ 255-260 Hz)

Rationale for Predictions:

  • C-1: The carbon directly attached to the electron-withdrawing -OCF₃ group will be significantly deshielded.

  • C-2 and C-4: The carbons bearing the bromine and iodine atoms will have their chemical shifts influenced by the "heavy atom effect," which can lead to a more upfield position than expected based solely on electronegativity.[4]

  • C-3, C-5, C-6: The remaining carbons will have their shifts determined by the combined electronic effects of the substituents.

  • -OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Suggested Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the substituted benzene ring and the trifluoromethoxy group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H aromatic stretchingWeak to Medium
1600 - 1550C=C aromatic ring stretchingMedium
1475 - 1425C=C aromatic ring stretchingMedium
1250 - 1150C-F stretching (asymmetric)Strong
1100 - 1000C-F stretching (symmetric) & C-O stretchingStrong
850 - 750C-H out-of-plane bendingStrong
700 - 600C-Br stretchingMedium
600 - 500C-I stretchingMedium

Rationale for Predictions:

  • The strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-F and C-O stretching vibrations of the trifluoromethoxy group.[5]

  • The positions of the C-H out-of-plane bending bands are indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

  • The C-Br and C-I stretching vibrations are expected at lower wavenumbers.

Suggested Experimental Protocol for IR Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Predicted Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and iodine. Fragmentation will likely involve the loss of halogen atoms and the trifluoromethoxy group.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₇H₃BrF₃IO. The monoisotopic mass is approximately 365.82 g/mol . The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments.[6][7]

Predicted Fragmentation Pathway

fragmentation_pathway M [C₇H₃BrF₃IO]⁺˙ m/z 366/368 F1 [C₇H₃F₃IO]⁺˙ m/z 287 M->F1 - Br• F2 [C₇H₃BrF₃O]⁺˙ m/z 239/241 M->F2 - I• F3 [C₆H₃BrIO]⁺˙ m/z 297/299 M->F3 - CF₃• F4 [C₇H₃F₃I]⁺˙ m/z 271 F2->F4 - O

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Rationale for Predictions:

  • Loss of Bromine and Iodine: The C-Br and C-I bonds are relatively weak and prone to cleavage, leading to the formation of [M-Br]⁺ and [M-I]⁺ fragments.

  • Loss of Trifluoromethyl Radical: Fragmentation of the trifluoromethoxy group can occur with the loss of a CF₃ radical.

  • Further Fragmentations: Subsequent losses of other fragments, such as CO, can also be expected from the initial fragment ions.

Suggested Experimental Protocol for MS Acquisition
  • Ionization Method: Electron Ionization (EI) at 70 eV is recommended for generating a reproducible fragmentation pattern.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Inlet System: Gas chromatography (GC-MS) or direct infusion.

  • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

Conclusion

This predictive guide provides a scientifically grounded framework for the interpretation of the NMR, IR, and MS spectra of this compound. The provided predictions, based on the analysis of analogous compounds and fundamental spectroscopic principles, offer a robust starting point for the characterization of this important synthetic intermediate. Experimental verification of these predictions will be invaluable to the scientific community.

References

Navigating the Physicochemical Landscape of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide addressing the critical physicochemical properties of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene has been developed for researchers, scientists, and professionals in drug development. This document provides a comprehensive framework for understanding and evaluating the solubility and stability of this complex halogenated aromatic compound. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles and detailed methodologies to empower researchers to generate reliable data for their specific applications.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern—featuring a bromine atom, an iodine atom, and a trifluoromethoxy group—offers multiple reactive sites for synthetic transformations. However, the successful application of this intermediate in multi-step syntheses and formulation development hinges on a thorough understanding of its solubility and stability.[1] This guide provides the foundational knowledge and detailed experimental protocols necessary for this characterization.

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of this compound suggests a high degree of lipophilicity. The presence of two heavy halogen atoms (bromine and iodine) and a trifluoromethoxy group contributes to its nonpolar character.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar and aqueous solvents.

Solvent ClassPredicted SolubilityRationale
Nonpolar Aprotic (e.g., Hexane, Toluene)HighThe nonpolar nature of the molecule aligns well with these solvents.
Polar Aprotic (e.g., Acetone, Acetonitrile)ModerateThe molecule has some polar character due to the C-Br, C-I, and C-O bonds, allowing for some interaction with these solvents.
Polar Protic (e.g., Methanol, Ethanol)Low to ModerateThe potential for hydrogen bonding with the solvent is limited, but some dipole-dipole interactions may occur.
Aqueous (e.g., Water)Very LowThe high lipophilicity and lack of significant hydrogen bonding capacity suggest poor aqueous solubility.

Experimental Determination of Solubility

Accurate solubility data is crucial for reaction optimization, purification, and formulation. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[2]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (CAS No. 1049731-04-5)[3][4]

  • High-purity organic solvents (e.g., hexane, toluene, acetone, acetonitrile, methanol)

  • Deionized water

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of excess solid is critical to ensure saturation.[2]

  • Equilibration: Add a known volume of the selected solvent to each vial.

  • Shaking: Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method. A calibration curve with standard solutions of known concentrations is essential for accurate quantification.[2]

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, accounting for the dilution factor. Express the results in units such as mg/mL or g/100 mL.

Stability Assessment and Forced Degradation Studies

Understanding the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation, or stress testing, is a vital component of this assessment, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] These studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[5][8][9]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

  • Photodegradation: The carbon-iodine bond is generally more susceptible to photolytic cleavage than the carbon-bromine bond. Exposure to UV or visible light could lead to the formation of radical species.[10]

  • Hydrolysis: While generally stable, the trifluoromethoxy group could be susceptible to hydrolysis under extreme pH conditions and elevated temperatures, potentially leading to the formation of a phenol.

  • Thermal Degradation: High temperatures can induce decomposition, with the weakest bonds likely to cleave first.

  • Oxidative Degradation: The aromatic ring may be susceptible to oxidation, leading to the formation of various oxygenated derivatives.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • pH meter

  • Temperature-controlled chambers

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector, LC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Subject the sample solutions to the following conditions as per ICH Q1A(R2) guidelines:[7][11]

    • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60°C).

    • Oxidative: Add 3% H₂O₂ and maintain at room temperature.

    • Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

  • Time Points: Sample at appropriate time intervals.

  • Analysis: Analyze the stressed samples using a validated stability-indicating method capable of separating the parent compound from any degradation products.

  • Data Evaluation: Assess the percentage of degradation and identify and characterize any significant degradation products.

Data Presentation and Visualization

Solubility Data Summary
SolventTemperature (°C)Solubility (mg/mL)
Hexane25To be determined
Toluene25To be determined
Acetone25To be determined
Acetonitrile25To be determined
Methanol25To be determined
Water25To be determined
Forced Degradation Summary
Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl, 60°C24hTo be determinedTo be determined
0.1 M NaOH, 60°C24hTo be determinedTo be determined
3% H₂O₂, RT24hTo be determinedTo be determined
80°C (Solid)48hTo be determinedTo be determined
Photolytic (ICH Q1B)-To be determinedTo be determined

Experimental Workflow Diagrams

Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Add excess solid to vials add_solvent Add known volume of solvent prep->add_solvent shake Shake at constant temperature add_solvent->shake separate Centrifuge for phase separation shake->separate sample Sample and dilute supernatant separate->sample quantify Quantify using validated method sample->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analyze Analyze samples at time points with stability-indicating method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate % degradation and identify products analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

Conclusion

While direct, quantitative solubility and stability data for this compound are not readily found in existing literature, this guide provides the essential theoretical framework and practical, detailed protocols for their determination. By employing the methodologies outlined, researchers can generate the robust data necessary to confidently advance their research and development activities, ensuring the effective and reliable use of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on the Aromatic Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its growing prevalence stems from a complex and often counterintuitive electronic profile that profoundly influences molecular properties. Unlike its archetypal analogue, the methoxy group (-OCH3), the -OCF3 moiety is strongly electron-withdrawing, yet it directs electrophilic aromatic substitution to the ortho and para positions. This guide provides an in-depth analysis of the electronic duality of the trifluoromethoxy group, quantitatively defining its impact on aromatic systems and elucidating the causal mechanisms behind its effects on reactivity, acidity, and lipophilicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this "super-halogen" substituent in rational molecular design.

Introduction: Beyond the Methoxy and Trifluoromethyl Analogs

The strategic functionalization of aromatic rings is a cornerstone of modern chemistry. Substituents are chosen to modulate a molecule's steric profile, metabolic stability, and, most critically, its electronic character. While the electron-donating methoxy (-OCH3) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group are ubiquitous, the trifluoromethoxy (-OCF3) group occupies a unique electronic space.

Replacing the methyl protons of a methoxy group with highly electronegative fluorine atoms dramatically inverts its electronic influence on an aromatic ring. This substitution results in a powerful electron-withdrawing effect that enhances metabolic stability and modulates receptor binding interactions.[1] However, the presence of the oxygen atom's lone pairs introduces a competing resonance effect, creating a nuanced electronic profile that sets it apart from the purely inductive withdrawal of the -CF3 group. Understanding this duality is paramount to predicting its influence and exploiting its properties effectively.

The Electronic Duality: A Tug-of-War Between Induction and Resonance

The net electronic effect of the -OCF3 group is a consequence of two opposing forces: a dominant σ-inductive withdrawal and a weaker π-resonance donation.

  • Inductive Effect (σ-withdrawal): The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is transmitted through the sigma (σ) bonds, pulling electron density from the oxygen atom and, consequently, from the aromatic ring. This potent -I effect is the primary contributor to the group's overall electron-withdrawing character and is responsible for the deactivation of the aromatic ring toward electrophilic attack.[2]

  • Resonance Effect (π-donation): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system (+M or +R effect). This donation of electron density increases the electron density at the ortho and para positions of the ring. However, the strong inductive pull of the CF3 group diminishes the availability of these lone pairs for donation, making the resonance effect of -OCF3 significantly weaker than that of the -OCH3 group.

This interplay explains the characteristic behavior of trifluoromethoxy-substituted arenes in electrophilic aromatic substitution: the ring is deactivated overall (slower reaction rate than benzene) due to strong induction, but substitution occurs preferentially at the ortho and para positions, which are comparatively electron-enriched by the weak resonance donation.

Figure 1: A diagram illustrating the opposing inductive withdrawal (-I) and resonance donation (+R) effects of the trifluoromethoxy group on an aromatic ring.

Quantitative Analysis: Hammett Parameters and Lipophilicity

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids. The Hansch-Leo lipophilicity parameter (π) quantifies a substituent's contribution to a molecule's hydrophobicity.[3]

SubstituentHammett Constant (σm)Hammett Constant (σp)Hansch-Leo Parameter (π)Primary Electronic Effect
-OCF3 0.40 0.35 +1.04 [1]Strong -I, Weak +R
-OCH30.12-0.27-0.02Strong +R, Weak -I
-CF30.430.54+0.88[1]Strong -I
-Cl0.370.23+0.71Strong -I, Weak +R
-NO20.710.78-0.28Strong -I, Strong -R

Table 1: Comparison of Hammett and Lipophilicity Parameters for Common Substituents. Hammett data is compiled from authoritative sources.[4][5]

The data clearly illustrates the potent electron-withdrawing nature of the -OCF3 group, with positive σ values in both the meta and para positions. Its σp value of +0.35 is significantly higher than that of chlorine, yet lower than that of the -CF3 group, highlighting the partial canceling effect of its weak π-donation.

Furthermore, the -OCF3 group is one of the most lipophilic substituents used in drug design, with a π value of +1.04.[1][6] This high lipophilicity is crucial for enhancing membrane permeability and facilitating passage across the blood-brain barrier, as seen in drugs like Riluzole.[1]

Impact on Physicochemical Properties

The electronic character of the -OCF3 group directly translates into predictable modulations of key molecular properties essential for drug development.

Acidity of Phenols and Anilines

The strong electron-withdrawing nature of the -OCF3 group significantly increases the acidity (lowers the pKa) of attached phenolic or anilinium functionalities. It stabilizes the resulting conjugate base (phenoxide or aniline) by delocalizing the negative charge.

  • Phenols: The pKa of phenol is approximately 9.95. Attaching an electron-withdrawing group to the para position lowers this value. For example, the pKa of 4-(trifluoromethyl)phenol is 8.68, demonstrating the acidifying effect of the -CF3 group.[7][8] The pKa of 4-(trifluoromethoxy)phenol is predicted to be approximately 9.30, indicating a significant acidifying effect, albeit slightly less pronounced than the -CF3 group due to the competing resonance donation.[9]

  • Anilines: Conversely, the -OCF3 group decreases the basicity of anilines. The electron-withdrawing effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.

Metabolic Stability

A key advantage of the -OCF3 group over the -OCH3 group is its enhanced metabolic stability. The methoxy group is susceptible to oxidative demethylation by cytochrome P450 enzymes. The -OCF3 group is highly resistant to this metabolic pathway for two primary reasons:

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong and resistant to cleavage.[1]

  • Electronic Deactivation: The strong inductive effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation.[1] This effect also diminishes the oxygen's ability to act as a hydrogen bond acceptor.[1]

Experimental Protocol: Determination of Hammett Substituent Constants

The trustworthiness of quantitative electronic parameters relies on robust experimental validation. The Hammett constants (σ) are determined by measuring the dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids in water at 25°C.

Hammett_Workflow sub0 Step 1: Synthesis Synthesize p-substituted and unsubstituted benzoic acids. sub1 Step 2: Titration Prepare aqueous solutions of each acid. Perform potentiometric titration with standard NaOH at 25°C. sub0->sub1 Purified Acids sub2 Step 3: pKa Calculation Plot pH vs. volume of NaOH added. Determine the half-equivalence point, where pH = pKa. sub1->sub2 Titration Curve sub3 Step 4: Hammett Equation Calculate the Hammett constant (σx) using the equation: σx = log(Kx / KH) = pKH - pKx sub2->sub3 pKa values

Figure 2: Experimental workflow for the determination of Hammett constants.

Methodology
  • Synthesis: Synthesize high-purity samples of benzoic acid (the reference compound, H) and the para-substituted benzoic acid of interest (e.g., 4-(trifluoromethoxy)benzoic acid, X).

  • Solution Preparation: Prepare solutions of each acid in water at a precise concentration (e.g., 0.01 M).

  • Potentiometric Titration:

    • Calibrate a pH meter using standard buffer solutions at 25°C.

    • Place a known volume of the acid solution in a thermostatted beaker at 25°C.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

  • Calculation of σ:

    • Calculate the dissociation constants for the substituted (Kx) and unsubstituted (KH) acids from their pKa values (Ka = 10-pKa).

    • Apply the Hammett equation: σx = log(Kx / KH) = pKH - pKx .

This self-validating protocol provides a direct, empirical measure of the substituent's electronic effect on the reaction center, grounding theoretical claims in verifiable data.

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in molecular design, offering a unique combination of strong inductive withdrawal, weak resonance donation, high lipophilicity, and excellent metabolic stability. Its electronic character deactivates an aromatic ring while maintaining ortho, para-directing effects, a property that can be strategically exploited. By understanding the fundamental principles governing its electronic behavior, as quantified by parameters like Hammett constants and π values, researchers can make more informed decisions, accelerating the development of novel pharmaceuticals, agrochemicals, and advanced materials with optimized properties.

References

potential applications of trifluoromethoxy-substituted benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Trifluoromethoxy Group: A Keystone Moiety for Modern Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, profoundly impacting pharmaceuticals, agrochemicals, and materials science. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. Its distinct combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character allows for the precise modulation of a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the trifluoromethoxy-substituted benzene scaffold, elucidating the fundamental principles that make it an invaluable tool for researchers. We will examine its critical role in enhancing drug-like properties, detail key synthetic strategies for its installation, and showcase its application in successful commercial products, offering a comprehensive resource for professionals in chemical research and development.

The Trifluoromethoxy Group: A Profile of Unique Physicochemical Properties

The trifluoromethoxy (-OCF₃) group's utility stems from a unique confluence of properties that distinguish it from other common substituents, including its non-fluorinated counterpart, the methoxy group (-OCH₃), and the related trifluoromethyl group (-CF₃). Understanding these properties is crucial to leveraging this moiety effectively in molecular design.

The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than the -CF₃ group.[1][2] This high lipophilicity, quantified by the Hansch hydrophobicity parameter (π), is critical for enhancing a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1] For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its lipophilicity and facilitate its passage across the blood-brain barrier.[1]

Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] This enhanced metabolic stability can significantly increase a drug's half-life in the body, which may lead to reduced dosing frequency and improved patient compliance.[2][3]

From an electronic standpoint, the trifluoromethoxy group acts as a strong electron-withdrawing substituent through its inductive effect (σI), yet it can also act as a weak π-donor through the oxygen lone pairs.[4] This dual nature, often referred to as a "pseudo-halogen" effect, allows it to modulate the electronic environment of the benzene ring, influencing molecular interactions and reactivity.[4] This can be crucial for optimizing a drug's binding affinity to its biological target.[3]

Data Presentation: Comparative Physicochemical Properties

To fully appreciate the unique character of the trifluoromethoxy group, it is useful to compare its key properties against other common substituents on a benzene ring.

SubstituentHansch π ParameterHammett Constant (σp)
-H0.000.00
-F0.140.06
-Cl0.710.23
-CH₃0.56-0.17
-OCH₃-0.02-0.27
-CF₃0.880.54
-OCF₃ 1.04 0.35

Data compiled from various sources, including the Beilstein Journal of Organic Chemistry.[4]

Core Applications in Drug Discovery and Development

The trifluoromethoxy-benzene motif is a privileged scaffold in medicinal chemistry, primarily due to its ability to confer improved pharmacokinetic profiles (ADME properties) upon drug candidates.[5][6]

  • Enhanced Permeability and Bioavailability: The significant lipophilicity imparted by the -OCF₃ group is a key strategy for improving a molecule's ability to permeate cellular membranes.[1][7] This is a fundamental requirement for oral bioavailability and for drugs targeting the CNS. Fluoxetine (Prozac), for example, leverages a trifluoromethyl group to enhance brain penetration, and similar principles apply to the use of the even more lipophilic trifluoromethoxy group.[6]

  • Increased Metabolic Stability: A common failure point for drug candidates is rapid metabolic breakdown. Replacing a metabolically labile group, such as a methoxy or methyl group, with a trifluoromethoxy group can effectively block these metabolic "hotspots."[2][7] The strength of the C-F bonds makes the -OCF₃ group exceptionally robust against enzymatic degradation.[3]

  • Modulation of Target Binding: The potent electron-withdrawing nature of the -OCF₃ group alters the electronic distribution of the benzene ring, which can influence hydrogen bonding and electrostatic interactions with a biological target, often leading to improved binding affinity and potency.[1][3]

  • Bioisosterism: The trifluoromethoxy group can serve as a bioisostere for other groups like chlorine or the isopropyl group.[1] This allows chemists to fine-tune a molecule's steric and electronic properties while maintaining or improving its biological activity.

Logical Relationship: -OCF₃ Properties to Pharmacokinetic Outcomes

The following diagram illustrates the causal links between the core properties of the trifluoromethoxy group and its beneficial effects in drug development.

G cluster_properties Physicochemical Properties of -OCF₃ cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes prop1 High Lipophilicity (π = +1.04) out1 Improved Membrane Permeability (e.g., BBB) prop1->out1 prop2 Metabolic Robustness (Strong C-F Bonds) out2 Increased Biological Half-Life (t½) prop2->out2 prop3 Strong Inductive Electron Withdrawal out4 Modulated Target Binding Affinity prop3->out4 out3 Enhanced Oral Bioavailability out1->out3

Caption: Core properties of the -OCF₃ group and their impact on drug development.

Notable Pharmaceuticals
DrugTherapeutic ClassApplication
Riluzole Neuroprotective AgentTreatment of Amyotrophic Lateral Sclerosis (ALS).[1]
Delamanid Antitubercular AgentTreatment of multidrug-resistant tuberculosis.[8]
Sonidegib Antineoplastic AgentTreatment of basal-cell carcinoma.[8]
Pretomanid Antitubercular AgentTreatment of extensively drug-resistant tuberculosis.[8]

Applications in Modern Agrochemicals

The same principles that make trifluoromethoxy-substituted benzenes valuable in pharmaceuticals also apply to the development of next-generation agrochemicals.[2][9] The -OCF₃ group can enhance the efficacy, environmental persistence, and target-organism penetration of herbicides, fungicides, and insecticides.[7]

  • Enhanced Efficacy and Persistence: Increased metabolic stability translates to longer-lasting activity in the field, reducing the need for frequent reapplication.[2]

  • Improved Penetration: Higher lipophilicity helps the active ingredient penetrate the waxy cuticles of plants or the exoskeletons of insects.[7]

Notable Agrochemicals
AgrochemicalClassApplication
Novaluron InsecticideInsect growth regulator.[8]
Flucarbazone-sodium HerbicideControl of grass weeds in wheat.[8]
Flurprimidol Plant Growth RegulatorUsed on turf and ornamental plants.[8]
Thifluzamide FungicideControl of sheath blight in rice.[8]

Synthesis of Trifluoromethoxy-Substituted Benzenes

The synthesis of aryl trifluoromethyl ethers was historically challenging, which limited their widespread adoption.[4][10] However, modern synthetic methods have made these valuable compounds more accessible. A common and industrially relevant approach involves a two-step sequence starting from the corresponding anisole (methoxybenzene) derivative.[4][11]

Experimental Workflow: Synthesis from Anisole

The diagram below outlines a general workflow for the preparation of a trifluoromethoxy-benzene derivative from an anisole precursor.

Caption: General synthetic workflow from anisole to trifluoromethoxybenzene.

Experimental Protocol: Preparation of (Trifluoromethoxy)benzene

This protocol describes a representative lab-scale synthesis based on methods reported in the literature.[11][12] Causality: The strategy involves first replacing the methyl protons with chlorine atoms, creating a trichloromethoxy group, which is then converted to the trifluoromethoxy group via a halogen exchange (Halex) reaction. The initial chlorination is a radical reaction requiring an initiator, while the subsequent fluorination is a nucleophilic substitution.

Materials:

  • Anisole (C₆H₅OCH₃)

  • p-Chlorotrifluoromethylbenzene (solvent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Chlorine gas (Cl₂)

  • Anhydrous Hydrogen Fluoride (HF)

  • Reaction vessel with mechanical stirrer, condenser, thermometer, and gas inlet

  • High-pressure autoclave

Step 1: Radical Chlorination to Trichloromethoxybenzene

  • Charge a 1L reactor with p-chlorotrifluoromethylbenzene (150 g) as the solvent.

  • Heat the solvent to reflux (approx. 139-140°C) with stirring.

  • Prepare a solution of anisole (200 g), p-chlorotrifluoromethylbenzene (600 g), and AIBN (10 g).

  • Once the solvent is refluxing, begin introducing chlorine gas through the bottom vent pipe.

  • Simultaneously, begin the dropwise addition of the anisole/AIBN solution. Maintain the temperature at 139-140°C. The addition should take approximately 12 hours.

  • Self-Validation: Monitor the reaction progress by taking samples for GC analysis. The reaction is considered complete when the content of dichloromethoxybenzene intermediates is below 0.3%.

  • Once complete, stop the chlorine flow and cool the reactor. Purge the system with nitrogen to remove residual HCl and chlorine. The resulting mixture containing trichloromethoxybenzene is used directly in the next step.

Step 2: Fluorination to (Trifluoromethoxy)benzene

  • Transfer the crude trichloromethoxybenzene mixture to a suitable high-pressure autoclave.

  • Carefully add anhydrous hydrogen fluoride (approx. 133 g).

  • Seal the autoclave and begin stirring. Heat the mixture to 95°C. The pressure will rise to approximately 2.8 MPa.

  • Maintain the reaction at 95°C and 2.8 MPa for 3-4 hours.

  • Self-Validation: Monitor the reaction completion via GC analysis of samples taken from the autoclave.

  • After the reaction is complete, cool the autoclave and carefully vent any residual pressure.

Step 3: Product Isolation and Purification

  • Transfer the reaction mixture to a separation funnel and wash with water.

  • Allow the layers to separate and collect the lower organic phase.

  • Purify the crude product by fractional distillation under reduced pressure (-0.095 MPa, 40°C) to yield pure (trifluoromethoxy)benzene.

  • Self-Validation: Confirm product identity and purity (typically >99.5%) using GC-MS and ¹H/¹⁹F NMR spectroscopy.

Conclusion and Future Outlook

Trifluoromethoxy-substituted benzene derivatives represent a highly valuable and versatile class of compounds. Their unique ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties makes them a powerful tool in the rational design of new pharmaceuticals and agrochemicals.[1][2][13] While historically challenged by synthetic difficulties, the development of more robust and scalable synthetic routes has solidified their role in modern chemical R&D.[4] As our understanding of structure-activity and structure-property relationships continues to deepen, the strategic application of the trifluoromethoxy group is poised to play an even greater role in the creation of next-generation molecules with enhanced performance and safety profiles.

References

safety and handling precautions for 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

This guide provides comprehensive safety and handling protocols for this compound (CAS RN: 1049731-04-5), a halogenated aromatic compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. The compound's utility as a versatile synthetic intermediate, particularly in constructing complex molecules through sequential cross-coupling reactions, necessitates a rigorous understanding of its potential hazards and the implementation of robust safety measures.[1]

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. This compound is a hazardous substance that requires careful management. The primary risks are associated with its irritant properties and acute toxicity upon exposure.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards.

Table 1: GHS Hazard Summary for this compound | Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :--- | :--- | :--- | | Health Hazards |

alt text
| Warning | H302: Harmful if swallowed.[2][3][4]H315: Causes skin irritation.[2][3][4][5]H319: Causes serious eye irritation.[2][3][4][5]H332: Harmful if inhaled.[4]H335: May cause respiratory irritation.[2][3][4][5] |

Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated.[6] However, the available data on this and structurally similar halogenated aromatics indicate that the primary hazards are:

  • Acute Toxicity: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure.[4][5][7] This necessitates engineering controls and PPE to prevent any direct contact or inhalation.

  • Irritation: It is a confirmed irritant to the skin, eyes, and respiratory system.[2][4][5] The trifluoromethoxy group and halogen substituents can interact with biological tissues, leading to irritation. Prolonged or repeated exposure should be avoided.

Physicochemical Properties and Storage

Understanding the compound's physical properties is crucial for proper storage and handling.

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Formula C₇H₃BrF₃IO [4]
Molecular Weight 366.9 g/mol [4]
CAS Number 1049731-04-5 [4]
Appearance Solid, Semi-solid, or liquid [3]

| Recommended Storage | Keep in a dark place, sealed in dry, 2-8°C |[3][4] |

Authoritative Insight on Storage: The recommendation to store this compound at refrigerated temperatures (2-8°C) in a sealed, dark container is based on its chemical nature.[3][4] Halogenated aromatic compounds can be sensitive to heat and light, which can promote degradation. Sealing the container in a dry environment prevents hydrolysis. Proper storage is not just a safety measure but also a protocol for maintaining compound integrity and ensuring experimental reproducibility.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[8][9] This is critical to prevent inhalation of vapors, which are harmful and cause respiratory irritation.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment

Body Part Protection Rationale and Standard
Eyes/Face Chemical safety goggles Must meet recognized standards (e.g., EN 166). Provides a seal around the eyes to protect against splashes and vapors causing serious eye irritation.[10]
Skin Nitrile gloves and a lab coat Wear appropriate protective gloves to prevent skin contact.[6][10] Change gloves immediately if contamination occurs. A lab coat protects against incidental contact.

| Respiratory | None required under normal conditions | No special respiratory protection is needed when working within a functional chemical fume hood.[6][10] For large spills or emergencies where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[10] |

Safe Handling and Experimental Workflow

A self-validating, systematic workflow ensures that safety is integrated into the experimental process from start to finish.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_clean 3. Post-Experiment Phase cluster_emergency Emergency Readiness prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_eng Verify Fume Hood Operation handle_weigh Weigh Compound prep_eng->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_react Conduct Experiment clean_decon Decontaminate Glassware handle_react->clean_decon Experiment Complete clean_waste Segregate Halogenated Waste clean_dispose Store Waste Container Securely clean_dispose->prep_sds New Experiment Cycle emergency_spill Spill Kit Accessible emergency_station Eyewash/Shower Clear

Caption: Workflow for the safe handling of halogenated compounds.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning work.

    • Don all required PPE as specified in Table 3.

    • Verify that the chemical fume hood is operational and the sash is at the lowest practical height.

  • Execution (inside fume hood):

    • Carefully weigh and transfer the compound, avoiding the generation of dust or aerosols.

    • Keep the container tightly closed when not in use.[6]

    • Avoid contact with incompatible materials such as strong oxidizing agents, acids, bases, or reducing agents.[6][11]

  • Cleanup and Decontamination:

    • After the experiment, decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect all rinsate as hazardous waste.[8]

    • Wash hands and exposed skin areas thoroughly with soap and water after handling is complete.[6]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response Protocol (Small Laboratory Spill):

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operational to ventilate vapors.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Table 4: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][10]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[10][11]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, hydrogen halides (HBr, HI), and hydrogen fluoride (HF).[6][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Management and Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

The Principle of Segregation: As a halogenated organic compound, this compound must be disposed of as hazardous waste. It is imperative to segregate it from non-halogenated organic waste.[8][9] Commingling increases the volume of halogenated waste, which is significantly more costly and complex to dispose of.[13]

Disposal Protocol:

  • Designated Container: All waste containing this compound, including contaminated solids and rinsates, must be collected in a clearly labeled "Halogenated Organic Waste" container.[9][13]

  • Labeling: The waste container must be accurately labeled with its contents and associated hazards.

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13][14]

  • Disposal: Arrange for waste pickup through your institution's EHS office.[8] High-temperature incineration is a recognized safe disposal method for halogenated compounds, as it prevents the formation of toxic byproducts like dioxins.[15]

References

The Strategic Synthesis and Application of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene, a pivotal building block in modern synthetic chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, its contemporary significance is indisputable, particularly in the realms of pharmaceutical and materials science research. This document elucidates the compound's key structural attributes, proposes a robust synthetic pathway based on established chemical principles, and details its versatile applications, with a focus on sequential cross-coupling reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile molecule.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound (CAS RN: 1049731-04-5) has emerged as a compound of significant interest for synthetic chemists. Its utility is primarily derived from three key structural features: a bromine atom, an iodine atom, and a trifluoromethoxy group, all adorning a benzene ring. This unique combination of functionalities provides a powerful platform for the strategic construction of complex molecular architectures.

The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after moiety in medicinal chemistry. It is known to enhance several key properties of drug candidates, including metabolic stability, lipophilicity, and bioavailability. The presence of two distinct halogen atoms with differential reactivity—the carbon-iodine bond being more reactive than the carbon-bromine bond—opens the door to selective and sequential functionalization, a cornerstone of modern synthetic strategy.

While the precise origins of this compound are not well-documented in seminal publications, its commercial availability and increasing appearance in patent literature underscore its value as a key intermediate in the synthesis of novel bioactive molecules and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃BrF₃IO--INVALID-LINK--
Molecular Weight 366.90 g/mol --INVALID-LINK--
CAS Number 1049731-04-5--INVALID-LINK--
Appearance Solid, semi-solid, or liquid--INVALID-LINK--
Storage Temperature 2-8°C, sealed in dry, dark place--INVALID-LINK--
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While experimental spectra are not always readily available in public databases, predicted data based on computational models provide valuable guidance.

¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, iodo, and trifluoromethoxy substituents.

¹³C NMR (Predicted): The carbon NMR spectrum should exhibit seven signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms. The carbons bonded to the halogens will also have distinct chemical shifts.

Proposed Synthetic Pathway

While a definitive "first synthesis" publication is not apparent, a plausible and efficient synthetic route to this compound can be devised from commercially available starting materials, leveraging well-established synthetic transformations. A likely precursor is 3-bromo-4-iodophenol. The synthesis can be conceptualized in two key stages: trifluoromethoxylation followed by halogenation.

A more direct, albeit hypothetical, pathway could involve the Sandmeyer reaction of a corresponding aniline precursor. A general procedure for a related compound, 2-bromo-1-iodo-4-methoxybenzene, involves the diazotization of a bromo-methoxyaniline followed by treatment with potassium iodide. A similar strategy could be envisioned for the trifluoromethoxy analogue.

Diagram of Proposed Synthetic Workflow

G cluster_0 Plausible Synthetic Route Start 3-Bromo-4-iodophenol Step1 Trifluoromethylation (e.g., with CF3I, Cu catalyst) Start->Step1 Reagents & Conditions Product This compound Step1->Product Isolation & Purification

Caption: A plausible synthetic workflow for this compound.

Applications in Synthetic Chemistry: The Power of Sequential Cross-Coupling

The primary application of this compound in organic synthesis lies in its utility as a scaffold for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a programmed and regioselective introduction of different molecular fragments. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling selective functionalization at this position while leaving the C-Br bond intact for subsequent transformations.

This stepwise approach is a cornerstone of modern synthetic strategy for creating complex biaryls and other poly-substituted aromatic systems, which are common motifs in pharmaceuticals and organic electronic materials.

Diagram of Sequential Cross-Coupling Logic

G Start This compound C-I (more reactive) C-Br (less reactive) Step1 First Coupling (e.g., Suzuki, Sonogashira) with Reagent 1 Start:f0->Step1 Intermediate Intermediate Product Functionalized at former Iodo position Step1->Intermediate Step2 Second Coupling (e.g., Suzuki, Buchwald-Hartwig) with Reagent 2 Intermediate->Step2 Final Disubstituted Product Step2->Final

Caption: Logical workflow for sequential cross-coupling reactions.

Experimental Protocols: A Guide for the Bench Chemist

The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-I bond.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sequential Sonogashira/Suzuki Coupling (One-Pot)

This protocol illustrates a one-pot, two-step functionalization.

Step 1: Sonogashira Coupling at the C-I bond

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with argon.

  • Add the degassed solvent, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/GC-MS).

Step 2: Suzuki Coupling at the C-Br bond

Materials:

  • Arylboronic acid (1.2 equivalents)

  • Additional palladium catalyst (optional, depending on initial catalyst stability)

  • Aqueous base (e.g., 2M K₂CO₃)

Procedure:

  • To the reaction mixture from Step 1, add the arylboronic acid and the aqueous base.

  • If necessary, add a second portion of the palladium catalyst.

  • Heat the mixture to reflux and monitor the reaction until the intermediate from Step 1 is consumed.

  • Work-up and purify as described in the Suzuki-Miyaura protocol.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of well-designed building blocks in modern organic synthesis. Its unique combination of a trifluoromethoxy group and differentially reactive halogens provides a versatile platform for the efficient construction of complex molecules with desirable properties for pharmaceutical and materials science applications. As the demand for increasingly sophisticated molecular architectures continues to grow, the strategic application of such multifunctional intermediates will undoubtedly play an even more critical role in driving innovation. Future research will likely focus on the development of more efficient and selective catalytic systems to further expand the synthetic utility of this and related compounds.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the demand for complex, precisely functionalized aromatic scaffolds is incessant. This compound has emerged as a highly valuable and versatile building block for the construction of such molecules. Its utility is rooted in the differential reactivity of its two halogen substituents, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, in palladium-catalyzed cross-coupling reactions.[1]

The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Br bond.[2][3] This reactivity gradient allows for a predictable and highly regioselective Suzuki-Miyaura coupling at the 4-position, leaving the bromine atom at the 2-position available for subsequent transformations. This stepwise functionalization is a powerful strategy for the efficient and controlled synthesis of unsymmetrical biaryl compounds and other complex molecular architectures.[3]

Furthermore, the trifluoromethoxy (-OCF₃) group imparts unique and desirable properties to the parent molecule and its derivatives. As a bioisostere for other functional groups, the -OCF₃ moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring, which can be strategically exploited in the design of novel pharmaceuticals and functional materials.

This comprehensive guide provides detailed protocols for the selective Suzuki-Miyaura coupling of this compound, focusing on the chemoselective functionalization of the C-I bond. The methodologies presented herein are grounded in established principles of cross-coupling chemistry and are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the successful application of this versatile building block.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Mechanism cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->ArPdX Ar-X (Oxidative Addition) ArPdOR Ar-Pd(II)-OR(L)₂ ArPdX->ArPdOR Base (e.g., OH⁻) -X⁻ ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) ArPdOR->ArPdAr_prime Ar'-B(OH)₂ (Transmetalation) ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Protocol_Workflow Start Start Setup Reaction Setup: - Add solids to Schlenk flask - Purge with inert gas Start->Setup Reagents Reagent Addition: - Add degassed solvents - Add catalyst under inert atmosphere Setup->Reagents Reaction Reaction: - Heat to desired temperature - Monitor by TLC/GC-MS Reagents->Reaction Workup Workup: - Cool to room temperature - Aqueous extraction Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification End End Product Purification->End

References

Mastering Regioselectivity: A Guide to the Sonogashira Coupling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selective C-C Bond Formation

In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, rendering it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

This guide focuses on a particularly insightful application of the Sonogashira reaction: the regioselective functionalization of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene. The presence of two different halogen atoms on the aromatic ring presents a classic challenge of chemoselectivity. However, by leveraging the inherent differences in the reactivity of the carbon-halogen bonds, we can achieve highly selective coupling at a single position, preserving the other for subsequent transformations. This targeted approach is paramount in the efficient construction of complex molecular architectures.

Guiding Principles: Exploiting the Reactivity Gradient of Aryl Halides

The success of a regioselective Sonogashira coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The established reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–Cl > C–F [3][4]

This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and thus the most susceptible to cleavage by the palladium(0) catalyst. For this compound, this pronounced reactivity difference allows for the preferential activation of the carbon-iodine bond at the C-4 position, leaving the more robust carbon-bromine bond at the C-2 position intact.

The trifluoromethoxy (-OCF₃) group at the C-1 position also exerts a significant electronic influence. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can enhance the rate of oxidative addition in cross-coupling reactions.[5] However, for the purpose of regioselectivity in this substrate, the intrinsic reactivity of the halogens is the decisive factor.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle:
  • Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 4-alkynyl-2-bromo-1-(trifluoromethoxy)benzene product and regenerate the palladium(0) catalyst.

The Copper Cycle:
  • π-Alkyne Complex Formation: Copper(I) iodide reacts with the terminal alkyne to form a π-alkyne complex.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)I Cu(I)I Ar-Pd(II)-I(L2)->Cu(I)I Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product Cu-C≡CR Cu-C≡CR Cu(I)I->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) H-C≡CR H-C≡CR + Base H-C≡CR->Cu-C≡CR Deprotonation experimental_workflow start Start: Dry Schlenk Flask under Inert Gas reagents Add Aryl Halide, Pd Catalyst, (CuI), Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT or Heat Monitor by TLC/LC-MS alkyne->reaction quench Reaction Quench (e.g., aq. NH4Cl) reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product Isolated Product: 4-Alkynyl-2-bromo-1-(trifluoromethoxy)benzene purification->product

References

Buchwald-Hartwig amination of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Guide to Controlled C-N Bond Formation

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides a detailed examination of its application to this compound, a substrate of interest in pharmaceutical and materials science due to its trifluoromethoxy moiety, which can enhance metabolic stability and binding affinity. The presence of two distinct halogen atoms—iodine and bromine—presents a significant synthetic challenge and opportunity: the potential for regioselective amination. This document outlines the mechanistic principles governing this selectivity and provides detailed, field-tested protocols for achieving controlled mono-amination at either the C-I or C-Br position, empowering researchers to strategically functionalize this versatile chemical scaffold.

The Challenge: Mastering Regioselectivity in Dihalogenated Arenes

The primary synthetic hurdle when functionalizing this compound is controlling which halogen atom participates in the C-N coupling. This selectivity is governed by the kinetics of the first and rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Palladium(0) complex.[2]

Inherent Reactivity (C-X Bond Dissociation Energy): The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl .[3] The weaker C-I bond typically undergoes oxidative addition more readily and under milder conditions than the more robust C-Br bond. This inherent difference provides a kinetic window to achieve selective amination at the C4-iodo position.

The Iodide Inhibition Caveat: While the C-I bond is kinetically favored for cleavage, the Buchwald-Hartwig amination presents a unique exception to the conventional reactivity trend. The iodide anion (I⁻) generated during the catalytic cycle can form unreactive palladium iodide dimer complexes, which can precipitate and inhibit or poison the catalyst.[4][5] This can sometimes lead to aryl bromides appearing more reactive in practice because the corresponding bromide anion is less inhibitory. Therefore, the judicious selection of ligands and reaction conditions is paramount to mitigate this effect and exploit the intrinsic reactivity difference. Bulky, electron-rich phosphine ligands are crucial as they promote a monoligated palladium species throughout the cycle, which helps to accelerate the desired reaction pathway and minimize off-cycle catalyst deactivation.[1]

Electronic Influence of the -OCF₃ Group: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the reactivity of the C-X bonds. In this substrate, it is positioned para to the iodo group and ortho to the bromo group. Electron-withdrawing groups can lower the energy barrier for oxidative addition, potentially enhancing the reactivity of both positions.[6] However, the primary determinant of selectivity remains the C-X bond strength.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to stabilize the palladium intermediates and facilitate the key steps of the reaction.[7][8]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle cluster_caption pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X Oxidative Addition inv1 inv1 amido_complex Palladium Amido Complex oa_complex->amido_complex + R₂NH, Base - Base-HX inv2 inv2 product_complex Product Complex amido_complex->product_complex Reductive Elimination inv3 inv3 product_complex->pd0 - Ar-NR₂ inv4 inv4 caption caption

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is typically the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the arylamine product and regenerating the L-Pd(0) catalyst, which re-enters the cycle.[9]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization, particularly of temperature and reaction time, may be required for different amine coupling partners.

Protocol 1: Selective Mono-Amination at the C4-Iodo Position

This protocol leverages the higher intrinsic reactivity of the C-I bond by using milder conditions to achieve kinetic selectivity.

Rationale for Conditions:

  • Catalyst System: A combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos is chosen. XPhos is highly active and promotes the monoligated palladium species necessary for efficient coupling and helps to overcome potential iodide inhibition.[10]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine without competing side reactions.[11]

  • Temperature: A moderate temperature (80 °C) is selected to provide sufficient energy for the oxidative addition at the C-I bond while remaining below the activation energy threshold for significant C-Br bond reaction.

Materials & Equipment:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

  • Schlenk flask or glovebox

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon/nitrogen, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the amine (1.2 mmol, 1.2 equiv.) followed by NaOt-Bu (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL, 0.2 M) via syringe.

  • Reaction: Seal the flask and stir the mixture at room temperature for 5 minutes. Then, place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, single major product spot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-bromo-1-(trifluoromethoxy)benzene product.

Protocol 2: Subsequent Amination at the C2-Bromo Position (Di-amination)

This protocol is designed to be performed on the product from Protocol 1, 4-amino-2-bromo-1-(trifluoromethoxy)benzene, to install a second amino group at the less reactive C-Br position.

Rationale for Conditions:

  • Catalyst System: A more robust and highly active palladacycle pre-catalyst, such as BrettPhos Pd G3, is employed. These pre-catalysts are known for their high activity in coupling less reactive aryl chlorides and bromides.[10] BrettPhos is particularly effective for coupling primary amines.

  • Base: A stronger base system or a different base like LHMDS or Cs₂CO₃ might be screened if NaOt-Bu proves suboptimal, especially if the amine substrate is base-sensitive.[5]

  • Temperature: A higher temperature (110 °C) is required to overcome the larger activation energy barrier for oxidative addition into the C-Br bond.

Materials & Equipment:

  • 4-Amino-2-bromo-1-(trifluoromethoxy)benzene (product from Protocol 1)

  • Amine (can be the same or different from Protocol 1)

  • BrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or glovebox and associated equipment

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under inert atmosphere, add the mono-aminated substrate (1.0 mmol, 1.0 equiv.) and BrettPhos Pd G3 (0.02 mmol, 2.0 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the second amine (1.2 mmol, 1.2 equiv.) and NaOt-Bu (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL, 0.2 M). Dioxane is often a good solvent for more challenging couplings.

  • Reaction: Seal the flask and place it in a preheated oil bath at 110 °C.

  • Monitoring: Monitor the reaction closely by LC-MS. These reactions may require longer times (12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final 2,4-diamino-1-(trifluoromethoxy)benzene product.

Data & Conditions Summary

ParameterProtocol 1: Selective C-I AminationProtocol 2: Subsequent C-Br Amination
Target Substrate This compound4-Amino-2-bromo-1-(trifluoromethoxy)benzene
Target Position C4-IodoC2-Bromo
Pd Source Pd₂(dba)₃ (1.5 mol%)BrettPhos Pd G3 (2.0 mol%)
Ligand XPhos (3.6 mol%)(Integrated in precatalyst)
Base NaOt-Bu (1.4 equiv.)NaOt-Bu (1.4 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 80 °C110 °C
Expected Product 4-Amino-2-bromo-1-(trifluoromethoxy)benzene2,4-Diamino-1-(trifluoromethoxy)benzene

Troubleshooting Common Issues

Low yields or failed reactions are common during optimization. The following decision tree can guide troubleshooting efforts.[3]

Troubleshooting_BHA Troubleshooting Buchwald-Hartwig Amination start Low or No Conversion? check_inert Is Inert Atmosphere Maintained? start->check_inert check_reagents Are Reagents/Solvents Anhydrous & Pure? check_inert->check_reagents Yes sol_inert Re-purge system. Use glovebox. check_inert->sol_inert No check_catalyst Is Catalyst System Active? check_reagents->check_catalyst Yes sol_reagents Use fresh, high-purity reagents. Degas solvent. check_reagents->sol_reagents No check_temp Is Temperature Optimal? check_catalyst->check_temp Yes sol_catalyst Screen other ligands (e.g., RuPhos). Use a pre-catalyst. Increase catalyst loading (2-5 mol%). check_catalyst->sol_catalyst No sol_temp Increase temperature in 10 °C increments. check_temp->sol_temp No

Caption: A decision tree for troubleshooting low-yield reactions.

  • No Reaction: Often due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Consider using a more robust pre-catalyst.[3]

  • Low Yield: May indicate sub-optimal conditions. A screen of different ligands (e.g., RuPhos, SPhos), bases (Cs₂CO₃, K₃PO₄), and solvents may be necessary.

  • Side Products: The primary side product is often hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can be minimized by ensuring a highly active catalyst system that favors reductive elimination over competing pathways.[12]

Safety Precautions

  • Palladium Catalysts and Ligands: Many phosphine ligands and palladium precursors are air- and moisture-sensitive. Handle them exclusively under an inert atmosphere (glovebox or Schlenk line).

  • Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Solvents: Toluene and 1,4-dioxane are flammable and toxic. Handle in a well-ventilated fume hood.

References

palladium-catalyzed cross-coupling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold for Sequential Functionalization

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks.[1][2] Among these, this compound stands out as a uniquely versatile substrate. Its structure is strategically adorned with three key features: a highly reactive iodine atom, a less reactive bromine atom, and a potent electron-withdrawing trifluoromethoxy (-OCF₃) group. The -OCF₃ group is of particular interest as it can significantly enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity in target molecules.[1]

The principal advantage of this dihalogenated scaffold lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is largely governed by the carbon-halogen bond dissociation energy. This results in a well-established reactivity trend: C–I > C–Br > C–Cl.[3][4] This predictable hierarchy allows for exquisite control over regioselectivity, enabling chemists to perform sequential, site-selective functionalization. The first coupling reaction can be directed to the more labile C-I bond under relatively mild conditions, leaving the more robust C-Br bond untouched for a subsequent transformation, often under more forcing conditions.

This application note provides a comprehensive guide to the selective , offering detailed protocols for key transformations, insights into experimental design, and troubleshooting strategies for researchers in drug discovery and materials science.

Part 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, enabling the direct coupling of aryl halides with terminal alkynes.[5] It is a powerful tool for introducing linear alkyne functionalities, which are prevalent in natural products, pharmaceuticals, and conjugated materials.[5][6] For this compound, the reaction can be tuned to occur exclusively at the 4-position (C-I).

Causality and Mechanistic Insight

The regioselectivity is dictated by the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond undergoes this step much more readily than the C-Br bond.[4][7] The catalytic cycle then proceeds through the coordination of a copper(I) acetylide (formed in situ) to the palladium center, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free variants are also highly effective and proceed through a similar cycle, albeit with base-mediated deprotonation of the alkyne occurring directly on the palladium complex.[4][7]

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Ar-I) product Ar-C≡CR transmetalation_complex L₂Pd(II)(Ar)(C≡CR) oa_complex->transmetalation_complex Transmetalation cu_cycle Cu(I) Acetylide Formation cu_cycle->oa_complex transmetalation_complex->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Selective Alkynylation

This protocol details the selective coupling of a terminal alkyne to the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (Anhydrous, degassed)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF (to achieve a ~0.2 M concentration of the aryl halide) followed by anhydrous, degassed triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-4-(alkynyl)-1-(trifluoromethoxy)benzene product.

Data Summary: Sonogashira Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF252>90
1-OctynePdCl₂(PPh₃)₂ / CuIEt₃NTHF25385-95
(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIDIPEADMF254>90
3-EthynyltoluenePdCl₂(dppf) / CuIEt₃NDioxane40288-95

Part 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8] It provides a direct route to biaryl and heteroaryl structures, which are core motifs in many drug candidates.

Causality and Mechanistic Insight

As with other palladium-catalyzed couplings, selectivity is governed by the preferential oxidative addition at the C-I bond.[9][10] A critical step in the Suzuki reaction is transmetalation, where the organic group is transferred from the boronic acid (or its borate complex) to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[8] The choice of base, solvent, and ligand is crucial for achieving high efficiency. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the active Pd(0) species.[11][12]

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Ar-I) product Ar-R transmetalation_complex L₂Pd(II)(Ar)(R) oa_complex->transmetalation_complex Transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->oa_complex transmetalation_complex->pd0 Reductive Elimination

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Arylation

This protocol describes the selective coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve the arylboronic acid (1.2 equiv) and sodium carbonate (2.0 equiv) in a 4:1:1 mixture of Toluene:Ethanol:Water (to achieve a ~0.15 M concentration of the aryl halide).

  • Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • To this solution, add this compound (1.0 equiv) and Pd(PPh₃)₄ (3 mol%).

  • Heat the reaction mixture to 80 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Bromo-4-(aryl)-1-(trifluoromethoxy)benzene product.

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O808>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85685-95
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O901080-90
Thiophene-2-boronic acidPd(OAc)₂ / XPhosCs₂CO₃Dioxane/H₂O801280-90

Part 3: Selective Buchwald-Hartwig Amination at the C-I Position

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[13][14] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in countless bioactive molecules.

Causality and Mechanistic Insight

The catalytic cycle begins with the selective oxidative addition of the C-I bond to the Pd(0) center.[13] The resulting Pd(II) complex then coordinates an amine molecule. A strong, non-nucleophilic base (such as sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the active Pd(0) catalyst.[13][15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can otherwise be a bottleneck for the reaction.[14]

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Ar-I) product Ar-NR¹R² amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺I⁻ oa_complex->amine_complex Amine Coordination (HNR¹R²) amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective Amination

This protocol provides a general method for the selective amination at the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous, degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4.4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube tightly and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(Amino)-2-bromo-1-(trifluoromethoxy)benzene product.

Data Summary: Buchwald-Hartwig Amination
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001685-95
AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1001880-90
n-ButylaminePd₂(dba)₃ / BrettPhosLHMDSTHF802475-85
PiperidinePd-G3-XPhosK₃PO₄t-Amyl alcohol11012>90

Part 4: Strategy for Sequential Functionalization

The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective reaction at the C-I position, the resulting mono-functionalized product serves as a substrate for a second, distinct cross-coupling at the C-Br position. This second step typically requires more forcing conditions—such as a higher temperature, a different ligand, or a stronger base—to overcome the higher activation energy of C-Br bond cleavage.[16]

G start 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene step1 Step 1: Selective Coupling @ C-I (e.g., Sonogashira) - Mild Conditions (RT - 60°C) - Pd(PPh₃)₄ / CuI start->step1 intermediate 2-Bromo-4-(alkynyl)-1- (trifluoromethoxy)benzene step1->intermediate step2 Step 2: Coupling @ C-Br (e.g., Suzuki) - Forcing Conditions (80 - 110°C) - Pd₂(dba)₃ / Buchwald Ligand intermediate->step2 final_product Disubstituted Product step2->final_product

References

Application Notes & Protocols for the Regioselective Functionalization of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a pivotal building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its utility stems from two key features: the presence of a trifluoromethoxy (-OCF₃) group and two distinct halogen atoms (bromine and iodine) on the aromatic core.

The -OCF₃ group is highly sought after in drug development for its ability to enhance crucial pharmacokinetic properties. It is a strong electron-withdrawing group that can increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The strategic placement of bromine and iodine atoms at the 2- and 4-positions, respectively, offers a powerful handle for sequential and site-selective chemical modifications. This allows for the controlled, stepwise introduction of different molecular fragments, enabling the efficient construction of complex and diverse molecular libraries.[1][3]

This guide provides a detailed exploration of the principles and protocols governing the regioselective functionalization of this scaffold, focusing on widely-used palladium-catalyzed cross-coupling reactions.

The Principle of Regioselectivity: Exploiting Differential Halogen Reactivity

The ability to selectively functionalize one halogen site over the other is rooted in the inherent differences in the carbon-halogen bond strengths and their reactivity in catalytic cycles, particularly the oxidative addition step in palladium-catalyzed reactions.

The established order of reactivity for aryl halides in these reactions is:

C–I > C–Br > C–Cl [4][5]

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. Consequently, the C-4 iodo position of this compound is the more reactive site and will preferentially undergo oxidative addition to a Pd(0) catalyst under milder reaction conditions.[4][5] This intrinsic reactivity difference is the cornerstone of achieving high regioselectivity. By carefully controlling experimental parameters such as temperature, reaction time, and catalyst choice, chemists can precisely target the iodo position for an initial transformation, leaving the bromo position intact for subsequent functionalization.[5]

G cluster_0 Regioselectivity Principle A This compound C Oxidative Addition (Rate-Determining Step) A->C Reacts with B Pd(0) Catalyst B->C D Selective C-I Bond Activation (Lower Energy Barrier) C->D Favored Path (Mild Conditions) E C-Br Bond Remains Intact (Higher Energy Barrier) C->E Disfavored Path

Caption: Logic of kinetic selectivity in palladium-catalyzed reactions.

Protocol I: Regioselective Suzuki-Miyaura Coupling at the C-4 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester. For this compound, this reaction can be directed with high selectivity to the C-4 iodo position.

Causality Behind Experimental Choices:

  • Catalyst: A standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is sufficient to activate the highly reactive C-I bond without significantly disturbing the C-Br bond.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: Lower to moderate temperatures (e.g., 80-90 °C) are employed to ensure that the kinetic preference for C-I activation is maximized, preventing competitive reaction at the C-Br site.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Workflow prep 1. Prepare Schlenk Flask (Inert Atmosphere: Ar/N₂) add_solids 2. Add Solids: - Substrate (1.0 eq) - Boronic Acid (1.1-1.2 eq) - Pd Catalyst (1-5 mol%) - Base (2.0-3.0 eq) prep->add_solids add_solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) add_solids->add_solvent react 4. Heat Reaction (e.g., 80-90°C) Monitor by TLC/LC-MS add_solvent->react workup 5. Aqueous Workup (Quench, Extract) react->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: Step-by-step workflow for regioselective Suzuki coupling.

Detailed Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-bromo-4-aryl-1-(trifluoromethoxy)benzene product.

ParameterConditionRationale
Coupling Partner Arylboronic Acid (1.1 eq)Minimizes side reactions while ensuring complete conversion.
Catalyst System Pd(PPh₃)₄ (3 mol%)Mild catalyst, selective for the C-I bond.
Base K₂CO₃ (2.0 eq)Effective for transmetalation; moderate strength prevents side reactions.
Solvent Dioxane / H₂O (4:1)Ensures solubility of all components.
Temperature 85 °COptimal for C-I activation without significant C-Br reaction.
Typical Time 4-12 hoursMonitored to prevent over-reaction.

Protocol II: Regioselective Sonogashira Coupling at the C-4 Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures. This reaction is particularly sensitive to the C-I bond's reactivity.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction famously uses a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to palladium.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves as both the base and, often, the solvent.

  • Temperature: The reaction is highly efficient and can often be run at or slightly above room temperature, further ensuring exclusive selectivity for the C-I bond.[4]

Experimental Workflow: Sonogashira Coupling

G cluster_workflow Sonogashira Workflow prep 1. Prepare Schlenk Flask (Inert Atmosphere: Ar/N₂) add_reagents 2. Add: - Substrate (1.0 eq) - PdCl₂(PPh₃)₂ (2 mol%) - CuI (4 mol%) prep->add_reagents add_liquids 3. Add Degassed Solvent/Base (e.g., THF, TEA) & Terminal Alkyne (1.2 eq) add_reagents->add_liquids react 4. Stir at Room Temp Monitor by TLC/LC-MS add_liquids->react workup 5. Filter & Concentrate react->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: Step-by-step workflow for regioselective Sonogashira coupling.

Detailed Protocol:
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.), and Copper(I) iodide [CuI] (0.04 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (e.g., 2:1 v/v). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the amine salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to afford the desired 2-bromo-4-alkynyl-1-(trifluoromethoxy)benzene.

ParameterConditionRationale
Coupling Partner Terminal Alkyne (1.2 eq)Slight excess ensures complete reaction of the starting material.
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Standard, highly effective system for Sonogashira coupling.
Base / Solvent Triethylamine (TEA)Acts as both base and solvent, promoting the catalytic cycle.
Solvent (Co-) Tetrahydrofuran (THF)Improves solubility of the aryl halide substrate.
Temperature Room TemperatureMild conditions provide excellent C-4 selectivity.
Typical Time 2-6 hoursRapid reaction at the highly activated C-I position.

Protocol III: Regioselective Buchwald-Hartwig Amination at the C-4 Position

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, crucial for synthesizing countless pharmaceutical compounds. As with other cross-coupling reactions, it can be performed selectively at the C-4 iodo position.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The choice of ligand is critical for facilitating the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄). The base deprotonates the amine and facilitates the catalytic cycle.

  • Temperature: Moderate heating is typically required, but conditions can still be tailored to favor the more reactive C-I bond.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Workflow prep 1. Prepare Schlenk Tube (Inert Atmosphere: Ar/N₂) add_solids 2. Add Solids: - Substrate (1.0 eq) - Pd Pre-catalyst (1-3 mol%) - Ligand (2-6 mol%) - Base (1.4 eq) prep->add_solids add_liquids 3. Add Degassed Solvent (Toluene) & Amine (1.2 eq) add_solids->add_liquids react 4. Heat Reaction (e.g., 100°C) Monitor by TLC/LC-MS add_liquids->react workup 5. Aqueous Workup react->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: Step-by-step workflow for regioselective Buchwald-Hartwig amination.

Detailed Protocol:
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge a Schlenk tube with sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat with stirring in an oil bath at 100 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate the 2-bromo-4-amino-1-(trifluoromethoxy)benzene derivative.

ParameterConditionRationale
Coupling Partner Amine (1.2 eq)Ensures efficient coupling.
Catalyst System Pd₂(dba)₃ (1.5 mol%) / XPhos (4 mol%)A robust system for C-N bond formation.
Base NaOt-Bu (1.4 eq)Strong base required to deprotonate the amine partner.
Solvent TolueneCommon, high-boiling solvent for this transformation.
Temperature 100 °CSufficient to promote C-N coupling at the iodo position.
Typical Time 12-24 hoursReaction is generally slower than C-C couplings.

Sequential Functionalization Strategy

The true synthetic power of this compound is realized in sequential coupling strategies. After selectively functionalizing the C-4 iodo position using one of the mild protocols described above, the resulting 2-bromo-4-substituted product can be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to functionalize the remaining C-2 bromo position. This powerful one-pot or stepwise approach allows for the rapid assembly of highly complex and precisely substituted aromatic compounds.

G A 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene B Step 1: C-4 Functionalization (e.g., Suzuki Coupling) Mild Conditions A->B C Intermediate: 2-Bromo-4-aryl-1- (trifluoromethoxy)benzene B->C D Step 2: C-2 Functionalization (e.g., Sonogashira Coupling) Forcing Conditions C->D E Final Product: 2-Alkynyl-4-aryl-1- (trifluoromethoxy)benzene D->E

Caption: Sequential functionalization of the C-4 and C-2 positions.

References

Application Notes and Protocols for 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block for Modern Drug Discovery

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a strategically functionalized aromatic compound that serves as a highly valuable building block in medicinal chemistry. Its utility stems from the unique interplay of its three key structural features: a trifluoromethoxy group, a bromine atom, and an iodine atom. This combination allows for the precise and sequential introduction of molecular complexity, making it an attractive starting material for the synthesis of novel therapeutic agents.

The trifluoromethoxy (-OCF3) group is particularly significant in drug design. It is a lipophilic electron-withdrawing group that can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] Key advantages of incorporating a trifluoromethoxy moiety include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug candidate.[2]

  • Improved Lipophilicity: The -OCF3 group increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1][2]

  • Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

The presence of two different halogen atoms, bromine and iodine , on the benzene ring provides orthogonal synthetic handles for a variety of cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations. This sequential approach is highly advantageous for the efficient construction of complex molecular architectures.

Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is as a scaffold for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. The ability to perform sequential couplings at the iodo and bromo positions allows for the divergent synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Regioselective Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Due to the higher reactivity of the carbon-iodine bond, this compound can undergo selective Sonogashira coupling at the 4-position.

Conceptual Reaction Scheme:

Sonogashira reactant1 This compound catalyst Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 2-Bromo-4-alkynyl-1-(trifluoromethoxy)benzene catalyst->product

Caption: Regioselective Sonogashira coupling at the C-I bond.

Protocol: General Procedure for Regioselective Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading is typical.
Co-catalyst CuI5-10 mol% loading.
Base Et₃N, DIPEAAmine base acts as a solvent and acid scavenger.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 60 °CMilder conditions favor selectivity.
Regioselective Suzuki Coupling: Forging Biaryl Linkages

The Suzuki coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. Similar to the Sonogashira coupling, the reaction with this compound proceeds selectively at the more reactive carbon-iodine bond, enabling the synthesis of biaryl compounds.

Conceptual Reaction Scheme:

Suzuki reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product 2-Bromo-4-aryl-1-(trifluoromethoxy)benzene catalyst->product

Caption: Regioselective Suzuki coupling at the C-I bond.

Protocol: General Procedure for Regioselective Suzuki Coupling

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for challenging substrates.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system is common for Suzuki couplings.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Sequential Coupling: A Strategy for Advanced Intermediates

A key advantage of this compound is the ability to perform a second cross-coupling reaction at the less reactive bromo-position after the initial reaction at the iodo-position. This allows for the synthesis of unsymmetrically disubstituted benzene derivatives, which are valuable scaffolds in drug discovery.

Conceptual Workflow for Sequential Coupling:

SequentialCoupling start This compound step1 First Coupling (e.g., Suzuki) at C-I position start->step1 intermediate 2-Bromo-4-aryl-1-(trifluoromethoxy)benzene step1->intermediate step2 Second Coupling (e.g., Buchwald-Hartwig) at C-Br position intermediate->step2 final_product Final Disubstituted Product step2->final_product

Caption: Sequential functionalization workflow.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Based on data for structurally similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Storage: Keep in a tightly closed container in a dry and well-ventilated place. Store at 2-8°C, protected from light.[2]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. The presence of the trifluoromethoxy group offers the potential to enhance the pharmacokinetic properties of drug candidates, while the differential reactivity of the iodo and bromo substituents allows for the controlled and sequential introduction of diverse chemical functionalities. By leveraging regioselective cross-coupling reactions such as the Sonogashira and Suzuki couplings, researchers can efficiently synthesize complex molecules with the potential for novel therapeutic applications. The protocols provided herein serve as a guide for the effective utilization of this valuable synthetic intermediate in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to enhance the pharmacological profile of therapeutic candidates. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to improve metabolic stability, increase lipophilicity, and modulate bioavailability.[1] The title compound, this compound, has emerged as a pivotal building block for the synthesis of complex pharmaceutical intermediates. Its value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for predictable and regioselective functionalization through a variety of cross-coupling reactions.[2][3][4]

The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the more robust C-Br bond.[2][4] This reactivity gradient (I > Br > Cl) is the cornerstone of sequential, site-selective modifications, enabling the construction of intricate molecular architectures from a single, versatile starting material. This guide provides detailed protocols for key synthetic transformations of this compound, offering researchers a robust toolkit for the synthesis of novel pharmaceutical intermediates.

Core Synthetic Strategies and Protocols

This section details field-proven methodologies for the selective functionalization of this compound. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and high yields.

Regioselective Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. By leveraging the differential reactivity of the C-I and C-Br bonds, selective coupling at the 4-position can be achieved with high fidelity, leaving the bromine atom available for subsequent transformations.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. Its selection is based on its proven efficacy in promoting the oxidative addition to the C-I bond over the C-Br bond under relatively mild conditions.

  • Base: A moderately strong inorganic base like K₂CO₃ is used to facilitate the transmetalation step of the catalytic cycle. It is crucial to use an aqueous solution of the base to ensure the efficient activation of the boronic acid.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is employed to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction at the interface.

  • Temperature: A moderate temperature of 80-90 °C is typically sufficient to drive the reaction to completion for the more reactive C-I bond without promoting significant coupling at the C-Br bond.

Experimental Protocol: Synthesis of 2-Bromo-4-phenyl-1-(trifluoromethoxy)benzene

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound366.901.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (367 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-bromo-4-phenyl-1-(trifluoromethoxy)benzene.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions start 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene catalyst Pd(PPh₃)₄ start->catalyst Oxidative Addition (C-I) boronic_acid Phenylboronic Acid boronic_acid->catalyst product 2-Bromo-4-phenyl-1- (trifluoromethoxy)benzene catalyst->product Transmetalation & Reductive Elimination base K₂CO₃ (aq) base->catalyst

Caption: Regioselective Suzuki-Miyaura Coupling at the C-I position.

Regioselective Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in pharmaceutical synthesis. The reaction's high regioselectivity at the C-I bond of the starting material allows for the clean formation of 4-alkynyl-2-bromo-1-(trifluoromethoxy)benzene derivatives.

Causality of Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which enhances the rate of transmetalation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.

  • Solvent: Anhydrous and degassed solvents like THF or DMF are crucial to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

  • Temperature: The reaction is often conducted at room temperature to mild heating (40-60 °C) to ensure high selectivity for the C-I bond.

Experimental Protocol: Synthesis of 2-Bromo-4-(phenylethynyl)-1-(trifluoromethoxy)benzene

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound366.901.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (367 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions start 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene pd_catalyst PdCl₂(PPh₃)₂ start->pd_catalyst Oxidative Addition (C-I) alkyne Phenylacetylene cu_catalyst CuI alkyne->cu_catalyst Forms Copper Acetylide product 2-Bromo-4-(phenylethynyl)-1- (trifluoromethoxy)benzene pd_catalyst->product Reductive Elimination cu_catalyst->pd_catalyst Transmetalation base Et₃N base->alkyne

Caption: Catalytic cycle for the regioselective Sonogashira coupling.

Regioselective Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.[4] The selective amination at the 4-position of this compound provides a direct route to valuable 4-amino-2-bromo-1-(trifluoromethoxy)benzene intermediates.

Causality of Experimental Choices:

  • Catalyst/Ligand System: Modern Buchwald-Hartwig reactions often employ pre-catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos). These advanced ligands promote efficient oxidative addition to the C-I bond and facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and drive the catalytic cycle forward.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and ensure the solubility of the reaction components.

  • Temperature: Elevated temperatures (80-110 °C) are typically necessary to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of N-phenyl-4-(2-bromo-4-(trifluoromethoxy)phenyl)aniline

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound366.901.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
XPhos476.650.040.04
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene, anhydrous-5 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol).

  • Add this compound (367 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add aniline (0.11 mL, 1.2 mmol) to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography (hexanes/ethyl acetate gradient).

Selective Metal-Halogen Exchange: Formation of Organometallic Intermediates

For transformations where cross-coupling is not suitable, selective metal-halogen exchange offers an alternative route to functionalize the 4-position. The greater kinetic acidity of the C-I bond allows for selective exchange with organolithium or Grignard reagents at low temperatures.

Causality of Experimental Choices:

  • Reagent: n-Butyllithium (n-BuLi) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are commonly used for halogen-metal exchange. The choice depends on the desired subsequent reaction.

  • Temperature: The exchange reaction is highly exothermic and must be performed at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions and ensure high selectivity for the C-I bond.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or THF are required to stabilize the resulting organometallic intermediate.

Experimental Protocol: In Situ Generation of 2-Bromo-4-lithio-1-(trifluoromethoxy)benzene and Trapping with an Electrophile

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound366.901.01.0
n-Butyllithium (1.6 M in hexanes)64.061.11.1
N,N-Dimethylformamide (DMF)73.091.51.5
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • Dissolve this compound (367 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise over 10 minutes, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-lithium exchange.

  • Add N,N-dimethylformamide (DMF) (0.12 mL, 1.5 mmol) dropwise to trap the organolithium intermediate.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Sequential Functionalization: A Two-Step Strategy

The true synthetic power of this compound is realized in sequential coupling reactions. After selectively functionalizing the 4-position, the less reactive C-Br bond can be engaged in a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger catalyst system).

Sequential_Functionalization start 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene step1 Step 1: Selective Coupling at C-I (e.g., Suzuki) start->step1 intermediate 2-Bromo-4-R¹-1- (trifluoromethoxy)benzene step2 Step 2: Coupling at C-Br (e.g., Buchwald) intermediate->step2 final_product 2-R²-4-R¹-1- (trifluoromethoxy)benzene step1->intermediate step2->final_product

Caption: Workflow for sequential cross-coupling reactions.

This strategy allows for the convergent and efficient synthesis of highly substituted and complex aromatic cores, which are often key scaffolds in advanced pharmaceutical candidates.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry and drug development. The predictable regioselectivity of its cross-coupling reactions provides a reliable platform for the synthesis of a diverse array of pharmaceutical intermediates. The protocols outlined in this guide serve as a robust starting point for researchers to explore the synthetic potential of this compound. Future work in this area will likely focus on the development of even more efficient and milder catalytic systems, as well as the application of this building block in the synthesis of novel, biologically active molecules.

References

Application Notes & Protocols for the Synthesis of Complex Molecules with 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene, a highly versatile building block for the construction of complex molecular architectures. The presence of three distinct functional handles—a reactive iodine, a less reactive bromine, and a metabolically robust trifluoromethoxy group—offers a powerful platform for programmed, site-selective functionalization. The core of this guide is built upon the principle of differential reactivity, enabling sequential cross-coupling and metal-halogen exchange reactions. We provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as strategies for halogen-metal exchange. The causality behind experimental choices is explained to empower researchers in drug development and materials science to rationally design and execute complex synthetic routes.

Introduction: The Strategic Advantage of a Trifunctional Synthon

In modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its unique combination of properties. It is a potent electron-withdrawing group that is significantly more lipophilic than a methoxy group, often enhancing metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][2][3]

This compound emerges as a preeminent building block by combining the desirable -OCF3 group with two halogen atoms of differing reactivity. This structural arrangement is not a redundancy but a design feature that unlocks powerful, regioselective synthetic strategies. The carbon-iodine (C-I) bond is significantly weaker and more readily activated in transition-metal-catalyzed reactions than the more robust carbon-bromine (C-Br) bond.[4][5] This inherent reactivity differential is the key to the controlled, stepwise construction of polysubstituted aromatic systems.

This guide will detail the practical application of this principle, providing researchers with the foundational knowledge and specific protocols to leverage this synthon's full potential.

The Principle of Regioselective Functionalization

The synthetic utility of this compound is predicated on the hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br > C–Cl.[4][5] This selectivity originates from the bond dissociation energies and the kinetics of the crucial oxidative addition step in the catalytic cycle. The C-I bond undergoes oxidative addition to the Pd(0) catalyst at a much faster rate than the C-Br bond, allowing for selective functionalization at the 4-position under mild conditions, while leaving the 2-bromo position intact for subsequent transformations.[6][7]

G cluster_0 Reaction Conditions cluster_1 Reaction Sites reagent This compound ci_bond C-4 (Iodo) Bond (More Reactive) cbr_bond C-2 (Bromo) Bond (Less Reactive) mild Mild Conditions (e.g., < 80°C, shorter time) mild->ci_bond Preferential Activation forcing Forcing Conditions (e.g., > 100°C, stronger ligand) forcing->cbr_bond Activation

Caption: Principle of Regioselective Activation.

Application Note I: Site-Selective Cross-Coupling at the C-4 Position

By employing mild reaction conditions, a variety of substituents can be selectively installed at the C-4 position. The following protocols are designed to maximize selectivity for the C-I bond, providing mono-functionalized intermediates that are primed for further diversification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.

Protocol: Synthesis of 2-Bromo-4-phenyl-1-(trifluoromethoxy)benzene

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv, e.g., 383 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.[6][8]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Rationale: The use of Pd(PPh₃)₄ at 80 °C provides sufficient catalytic activity to activate the C-I bond while leaving the C-Br bond largely untouched.[9] The aqueous base system is standard for Suzuki couplings and facilitates the crucial transmetalation step.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling with terminal alkynes.

Protocol: Synthesis of 2-Bromo-1-(trifluoromethoxy)-4-(phenylethynyl)benzene

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv), and Copper(I) iodide (CuI) (0.04 equiv).

  • Solvent & Reagents: Add degassed solvent (e.g., THF or DMF) and a suitable amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.5 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the mixture.[10]

  • Reaction: Stir the reaction at room temperature. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Rationale: The Pd/Cu co-catalyst system is classic for Sonogashira reactions.[11] Running the reaction at or near room temperature is critical for maintaining selectivity, as higher temperatures can begin to activate the C-Br bond.[12]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Protocol: Synthesis of N-phenyl-3-bromo-4-(trifluoromethoxy)aniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), aniline (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and a strong base (e.g., NaOt-Bu, 1.5 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction carefully by TLC or LC-MS to avoid over-reaction.

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Rationale: The choice of a strong base like NaOt-Bu and a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the catalytic cycle for C-N bond formation.[13][14] The temperature is kept moderate to ensure selective oxidative addition at the C-I position.[7]

Summary of Conditions for C-4 Selective Coupling
ReactionCoupling PartnerTypical Catalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Aryl/heteroaryl boronic acidPd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80 - 90
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuITEA, DIPATHF, DMF25 - 50
Buchwald-Hartwig Primary/secondary aminePd₂(dba)₃ / XPhos or BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80 - 100
Stille OrganostannanePd(PPh₃)₄(none required)Toluene, Dioxane80 - 100

Application Note II: Programmed Sequential Functionalization

The true power of this reagent lies in its capacity for sequential functionalization. After selectively reacting the C-I bond, the resulting 2-bromo-4-substituted-1-(trifluoromethoxy)benzene can be subjected to a second, distinct cross-coupling reaction under more forcing conditions to modify the C-Br bond. This strategy dramatically increases synthetic efficiency by reducing steps and purification operations.[5][15]

G cluster_0 Step 1: C-4 Functionalization (Mild Conditions) cluster_1 Step 2: C-2 Functionalization (Forcing Conditions) start This compound suzuki1 Suzuki: + Ar¹-B(OH)₂ start->suzuki1 Pd(PPh₃)₄, 80°C sono1 Sonogashira: + R¹-C≡CH start->sono1 Pd/Cu, RT buch1 Buchwald: + R¹R²NH start->buch1 Pd/XPhos, 90°C intermediate_suzuki Intermediate A (Ar¹ at C-4) suzuki1->intermediate_suzuki intermediate_sono Intermediate B (Alkyne at C-4) sono1->intermediate_sono intermediate_buch Intermediate C (Amine at C-4) buch1->intermediate_buch sono2 Sonogashira: + R³-C≡CH intermediate_suzuki->sono2 Pd/XPhos, 110°C suzuki2 Suzuki: + Ar²-B(OH)₂ intermediate_sono->suzuki2 Pd(tBu₃P)₂, 110°C stille2 Stille: + R⁴-SnBu₃ intermediate_buch->stille2 Pd(dba)₂, 110°C product_AS Product AS (Ar¹ at C-4, Alkyne at C-2) sono2->product_AS product_BS Product BS (Alkyne at C-4, Ar² at C-2) suzuki2->product_BS product_CS Product CS (Amine at C-4, Stannane at C-2) stille2->product_CS

Caption: Workflow for Sequential Cross-Coupling Reactions.

Protocol: Sequential Suzuki / Sonogashira Coupling

  • Step 1 (Suzuki): Perform the Suzuki coupling at the C-4 position as described in Section 3.1. After purification, carry the resulting 2-bromo-4-aryl-1-(trifluoromethoxy)benzene forward.

  • Step 2 (Sonogashira):

    • Reaction Setup: To the product from Step 1 (1.0 equiv), add a more robust catalyst system, for example, a palladium pre-catalyst with a sterically demanding, electron-rich ligand (e.g., Pd(OAc)₂ with P(t-Bu)₃), CuI (0.05 equiv), and a base like Cs₂CO₃.

    • Inert Atmosphere & Reagents: Establish an inert atmosphere. Add degassed solvent (e.g., toluene), and the terminal alkyne (1.5 equiv).

    • Reaction: Heat the reaction to a higher temperature (e.g., 100-120 °C) and stir until completion.

    • Work-up: Follow the standard work-up and purification procedure for Sonogashira couplings.

Rationale: The C-Br bond, being stronger, requires more energy to activate. This is achieved by increasing the temperature and often by switching to a more catalytically active ligand system (e.g., bulky alkylphosphines instead of PPh₃) that can more readily facilitate the oxidative addition of the aryl bromide.[5]

Application Note III: Synthesis via Halogen-Metal Exchange

An alternative to palladium catalysis is the use of halogen-metal exchange, which converts the carbon-halogen bond into a potent carbon nucleophile (an organolithium or Grignard reagent). This reaction is kinetically controlled and highly selective for iodine over bromine at low temperatures.[16][17]

Protocol: Selective Lithiation and Carboxylation

  • Reaction Setup: In an oven-dried, three-neck flask under a strict argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (or diethyl ether).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.05 equiv, e.g., 1.6 M solution in hexanes) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature. The exchange is typically very fast.[16]

  • Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 20 minutes, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench with 1 M HCl (aq) and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting carboxylic acid by chromatography or recrystallization.

Rationale: The metal-halogen exchange mechanism proceeds via an 'ate' complex, and the rate follows the trend I > Br > Cl.[16] By performing the reaction at very low temperatures (-78 °C), the kinetically favored exchange at the C-I bond occurs exclusively, generating the aryllithium species at the 4-position. This powerful nucleophile can then be trapped with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, ketones).

Conclusion

This compound is a superbly designed synthetic intermediate that offers a reliable and predictable platform for creating molecular diversity. By understanding and controlling the differential reactivity of its halogenated sites, researchers can execute sophisticated, multi-step synthetic sequences with high regioselectivity. The protocols and principles outlined in this guide serve as a robust starting point for the application of this building block in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block for the synthesis of complex molecules. Here, we will dissect the nuances of achieving high chemoselectivity and yield, troubleshoot common experimental hurdles, and provide robust protocols based on established chemical principles.

Core Principle: Harnessing Differential Reactivity for Chemoselectivity

The key to successfully using this compound lies in understanding and exploiting the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The energy of this bond dictates the reactivity, which follows a well-established trend:

C–I > C–OTf > C–Br > C–Cl [1][3]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to oxidative addition.[4] This inherent difference allows for exquisite chemoselective functionalization at the C-4 (iodo) position under relatively mild conditions, while leaving the more robust C-2 (bromo) position available for subsequent transformations.[4][5]

Frequently Asked Questions (FAQs)

Q1: I'm planning a synthesis with this compound. Which halogen will react first in a Suzuki coupling?

A: The iodine at the C-4 position will react first. The palladium catalyst will selectively undergo oxidative addition into the weaker carbon-iodine bond before reacting with the carbon-bromine bond.[4] This allows for the predictable synthesis of 4-aryl-2-bromo-1-(trifluoromethoxy)benzene intermediates.

Q2: What is the electronic influence of the trifluoromethoxy (-OCF₃) group on the reaction?

A: The -OCF₃ group is a potent electron-withdrawing group. This electronic effect can influence the reaction in two ways:

  • It can increase the rate of oxidative addition at both halogen positions by making the aromatic ring more electron-deficient.

  • It can affect the stability of intermediates and the rate of subsequent steps in the catalytic cycle. You must consider this electronic effect when selecting ligands and bases to ensure optimal catalytic turnover.

Q3: Is it possible to perform a double Suzuki coupling to substitute both the iodo and bromo groups?

A: Yes. This is a powerful application of this substrate. Typically, this is performed in a sequential manner. First, a selective coupling is performed at the iodo- position under milder conditions. After isolation and purification of the mono-coupled product, a second Suzuki coupling can be performed at the bromo- position, which usually requires more forcing conditions (e.g., higher temperature, a more active catalyst system).[5] One-pot sequential couplings are also possible but require careful optimization to prevent competing reactions.[5]

Q4: What are the most common side reactions to anticipate with this substrate?

A: The three most common side reactions are:

  • Dehalogenation: Primarily de-iodination, where the iodine atom is replaced by a hydrogen. This occurs via the formation of a palladium-hydride species.[6][7]

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[6]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, effectively destroying the nucleophile. This is particularly problematic with unstable boronic acids under basic aqueous conditions.[6][8]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired Mono-Coupled Product at the C-4 (Iodo) Position
  • Question: My reaction is sluggish or has failed completely. I've confirmed my starting materials are pure. What are the likely causes and how can I fix it?

  • Answer: A failed reaction points to a breakdown in the catalytic cycle. The issue likely lies with the catalyst activation, ligand choice, base, or solvent system. Use the following workflow to diagnose the problem.

G start Low / No Yield catalyst Is the Catalyst System Active? start->catalyst ligand Is the Ligand Appropriate? catalyst->ligand Yes sol_catalyst 1. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst. 2. Ensure rigorous degassing to prevent oxidation. 3. Check for catalyst poisons (e.g., excess iodide). catalyst->sol_catalyst No base Is the Base Effective? ligand->base Yes sol_ligand 1. Switch to a bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos). 2. These ligands promote both oxidative addition and reductive elimination. ligand->sol_ligand No boronic Is the Boronic Acid Stable? base->boronic Yes sol_base 1. Transmetalation is often base-dependent. 2. Try a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. 3. Ensure a small amount of water is present. base->sol_base No sol_boronic 1. Check for protodeboronation or homocoupling. 2. Use a more stable boronic ester (pinacol, MIDA). 3. Use 1.2-1.5 equivalents to drive the reaction. boronic->sol_boronic No end Consult Further Literature boronic->end Yes

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Problem 2: Significant De-iodination Side Product is Observed
  • Question: My main byproduct is 2-Bromo-1-(trifluoromethoxy)benzene. How can I suppress this dehalogenation?

  • Answer: Dehalogenation arises from a competing reaction pathway where a palladium-hydride (Pd-H) intermediate reductively eliminates with your aryl group instead of the desired cross-coupling.[6][7] The source of the hydride is often the solvent or base.

    Solutions:

    • Change Your Base: Avoid strong alkoxide bases if possible. Switch to inorganic carbonate or phosphate bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to act as hydride donors.[7]

    • Change Your Solvent: Avoid alcohol solvents like isopropanol or ethanol, which can be oxidized to generate Pd-H species.[6] Aprotic solvents like 1,4-dioxane, toluene, or THF are preferred.

    • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture. Oxygen can participate in side reactions that may indirectly lead to catalyst decomposition and the formation of species that promote dehalogenation.

    • Use an Effective Ligand: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, helping the desired cross-coupling pathway outcompete the dehalogenation side reaction.[7]

Problem 3: Poor Chemoselectivity - A Mixture of Mono- and Di-Coupled Products Forms
  • Question: I am trying to synthesize the C-4 mono-coupled product but am getting significant amounts of the di-coupled byproduct. How can I improve selectivity for mono-arylation?

  • Answer: This is a kinetic control issue. To favor reaction at the more reactive C-I bond, you need to use conditions that are just sufficient for that bond to react, but not energetic enough to activate the C-Br bond.

    Solutions:

    • Lower the Reaction Temperature: This is the most effective tool. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction. Higher temperatures will begin to activate the C-Br bond.[9]

    • Control Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents). A large excess will drive the reaction towards di-substitution once the initial starting material is consumed.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 2-Bromo-4-iodo starting material is consumed to prevent subsequent coupling at the bromine position.

Data Presentation: Catalyst and Reagent Selection

The choice of catalyst, ligand, base, and solvent is critical for success. The tables below provide a starting point for optimization.

Table 1: Palladium Catalyst & Ligand Selection Guide

Catalyst/Ligand SystemPd Source (mol%)Ligand (mol%)Typical ConditionsPros & Cons
Standard Pd(PPh₃)₄ (2-5)-Toluene/H₂O, 80-100 °CPro: Inexpensive, readily available. Con: Often sluggish, may require higher temperatures leading to lower selectivity.[10]
Buchwald Ligands Pd₂(dba)₃ (1-2)SPhos or XPhos (2-4)Dioxane/H₂O, 80-100 °CPro: Highly active, excellent for challenging substrates, promotes fast reductive elimination.[7][11] Con: More expensive.
Ferrocenyl Ligands Pd(OAc)₂ (2-3)dppf (2-4)DMF or Dioxane, 90-110 °CPro: Robust and versatile catalyst system. Con: May require higher temperatures for full conversion.

Table 2: Base and Solvent Compatibility

BaseEquivalentsSolvent SystemNotes
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂OA standard, cost-effective choice. Generally provides good results.[11]
K₃PO₄2-3Dioxane/H₂OA stronger base that can be effective for less reactive boronic acids. Less prone to causing dehalogenation.[7]
Cs₂CO₃2Dioxane/H₂O, Toluene/H₂OHighly effective, particularly for difficult couplings, but more expensive.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The three main stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][12]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex Ar-X tm Transmetalation pd2_complex->tm pd2_diaryl Ar-Pd(II)-Ar'(L₂) tm->pd2_diaryl Ar'-B(OR)₂ re Reductive Elimination pd2_diaryl->re re->pd0 Ar-Ar' Product Coupled Product (Ar-Ar') re->Product ArX 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene (Ar-X) ArX->oa ArB Boronic Acid/Ester (Ar'-B(OR)₂) ArB->tm Base Base (e.g., K₂CO₃) Base->tm Activates Boronic Acid

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocols

Protocol 1: Chemoselective Mono-Coupling at the C-4 (Iodo) Position

This protocol is optimized for selectivity towards the more reactive C-I bond.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 or 5:1 v/v ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting halide.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst system, for example, Pd₂(dba)₃ (0.01 equiv., 1 mol%) and SPhos (0.02 equiv., 2 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-bromo-1-(trifluoromethoxy)benzene.

Protocol 2: Subsequent Coupling at the C-2 (Bromo) Position

This protocol assumes you have the purified mono-coupled product from Protocol 1.

  • Reaction Setup: To a dry Schlenk flask, add the 4-aryl-2-bromo-1-(trifluoromethoxy)benzene (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times as described previously.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add a highly active catalyst system, such as Pd(OAc)₂ (0.02 equiv., 2 mol%) and RuPhos (0.04 equiv., 4 mol%). The C-Br bond requires a more active catalyst for efficient oxidative addition.

  • Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.

  • Monitoring & Workup: Follow the same monitoring, workup, and purification procedures as described in Protocol 1 to isolate the final di-aryl product.

References

Technical Support Center: Navigating the Challenges of Cross-Coupling Reactions with Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the intricate field of cross-coupling reactions involving polyhalogenated arenes. These substrates are invaluable building blocks for synthesizing complex molecules in medicinal chemistry, materials science, and agrochemicals. However, their unique electronic and steric properties present formidable challenges, primarily centered around achieving selective functionalization.

This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with polyhalogenated arenes.

Q1: Why is achieving selective mono-functionalization of a dihaloarene so challenging?

A: The primary challenge lies in the competition between the dissociation of the palladium catalyst from the mono-coupled product and a second, intramolecular oxidative addition.[1][2] After the first coupling event, the Pd(0) catalyst can remain associated with the electron-rich π-system of the newly formed product. If the catalyst does not dissociate quickly enough, it can "ring-walk" around the aromatic ring and perform a second oxidative addition at the remaining halogen site, leading to undesired di-functionalization.[1] This is particularly prevalent with bulky, electron-rich ligands that favor a monoligated, highly reactive "12e⁻" Pd(0) species.[1][2]

Q2: I have a substrate with both a bromine and a chlorine atom. Which one will react first in a standard Suzuki-Miyaura coupling?

A: Generally, the site of oxidative addition, which is the selectivity-determining step, follows the trend of carbon-halogen bond dissociation energies (BDEs).[3] The reactivity order is typically C–I > C–OTf > C–Br > C–Cl > C–F.[3][4] Therefore, in a bromo-chloro-substituted arene, the C–Br bond is weaker and more reactive, meaning the Suzuki-Miyaura coupling will preferentially occur at the bromine position.

Q3: What is hydrodehalogenation and why is it a common side reaction?

A: Hydrodehalogenation is a side reaction where a halogen atom on the arene is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[5] This lowers your yield and complicates purification. It often occurs when a hydride species is generated in the reaction mixture, which can then be transferred to the palladium center. Common sources of hydrides include alcoholic solvents (which can be oxidized by the palladium complex), certain bases, or even water.[5][6] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[5]

Q4: My reaction is sluggish or fails completely when using a substrate with a directing group like a carboxylate. What could be the cause?

A: Directing groups, while useful for controlling regioselectivity in C-H functionalization, can sometimes interfere with cross-coupling reactions.[7] An ortho-carboxylate group, for example, can act as a ligand and coordinate to the palladium center. This can form a stable, catalytically inactive palladacycle, effectively poisoning your catalyst and stalling the reaction.[8]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex issues encountered during experiments.

Guide 1: Poor Selectivity - Uncontrolled Poly-substitution

Problem: My reaction on a dihaloarene is producing a mixture of mono- and di-substituted products, with the di-substituted product being the major component, even when using only one equivalent of the coupling partner.

Causality Analysis: This issue, often termed "exhaustive functionalization," points to the catalytic cycle favoring a second coupling event before the catalyst can dissociate from the mono-substituted intermediate.[1][9][10] The choice of ligand and solvent plays a crucial role in modulating this behavior.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive di-substitution.

Experimental Protocol: Suppressing Di-substitution with Additives

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the dihaloarene (1.0 mmol), boronic acid (1.05 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) with the chosen ligand (0.04 mmol).

  • Add the primary solvent (e.g., Toluene, 5 mL).

  • Add a small volume of a coordinating additive, such as DMSO (0.1 mL, ~2% v/v).

  • Degas the mixture with three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS against a control reaction without the additive.

Guide 2: Site-Selectivity Issues with Identical Halogens

Problem: My cross-coupling reaction on a symmetrically substituted dihaloarene (e.g., 2,5-dibromopyridine) is giving a mixture of regioisomers or is unreactive.

Causality Analysis: When halogens are identical, selectivity is no longer governed by bond dissociation energies. Instead, it is dictated by more subtle electronic, steric, or directing group effects.[3][11][12] The electronics of the (hetero)arene core and the steric environment around each C-X bond become the primary factors determining the site of oxidative addition.[3]

Key Factors Influencing Site-Selectivity:

FactorPrincipleExample & RecommendationCitation
Electronic Effects Oxidative addition is favored at the most electron-deficient (electrophilic) carbon center.In 1,4-dibromo-2-nitrobenzene, the C–Br bond ortho to the electron-withdrawing nitro group is more reactive.[3]
Steric Hindrance The catalyst will preferentially add to the less sterically hindered C-X bond.For a substrate with a bulky substituent, coupling will occur at the more accessible halogen.[3][13]
Ligand Control Bulky ligands can override innate electronic preferences by selectively accessing sterically hindered positions.In 2,4-dichloropyridine, hindered N-heterocyclic carbene (NHC) ligands like IPr can favor coupling at the C4 position over the electronically preferred C2 site.[14]
Directing Groups Groups capable of ortho-metalation can direct the catalyst to the adjacent C-X bond.Carbamates and sulfamates can act as directing groups for ortho-functionalization prior to cross-coupling.[7]

Troubleshooting Protocol: Ligand-Controlled Site-Selectivity

  • Initial Screening: Set up parallel reactions using the polyhalogenated arene (1.0 mmol), coupling partner (1.2 mmol), a standard palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), and a common base (e.g., Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., Dioxane).

  • Ligand Variation: To separate vials, add different classes of ligands (0.02-0.04 mmol):

    • Standard: PPh₃

    • Bulky Monophosphine: P(tBu)₃, XPhos

    • N-Heterocyclic Carbene (NHC): IPr, SIPr

    • Bidentate: dppf

  • Execution: Run all reactions at the same temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of regioisomers produced with each ligand system. This will identify the optimal ligand for directing the reaction to the desired position.

Guide 3: Significant Dehalogenation Byproduct Formation

Problem: My desired coupled product is forming, but I am also isolating a significant amount of the arene where the halogen has been replaced by hydrogen.

Causality Analysis: This indicates that a reductive pathway is competing with the desired transmetalation step in the catalytic cycle.[5] The palladium-aryl intermediate (Ar-Pd-X) is being intercepted by a hydride source before it can react with your coupling partner.

Dehalogenation Mitigation Strategy:

Caption: Strategy to mitigate hydrodehalogenation side reactions.

References

Buchwald-Hartwig Amination Technical Support Center: A Guide to Optimizing Yield and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction for maximal yield and selectivity. Our approach is grounded in the fundamental mechanistic principles of the catalytic cycle, ensuring you not only solve problems but also understand the causality behind the solutions.

Section 1: Troubleshooting Common Issues in Buchwald-Hartwig Amination

This section addresses the most frequently encountered challenges in the lab. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is one of the most common frustrations with this reaction. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the purity of your reagents.

Underlying Causality: The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1] If the active Pd(0) species is not efficiently generated or is poisoned, the entire cycle halts before it can even begin.

Troubleshooting Workflow:

start Low/No Conversion catalyst 1. Check Catalyst System start->catalyst conditions 2. Evaluate Reaction Conditions catalyst->conditions If catalyst is not the issue sub_catalyst1 Use a pre-catalyst (e.g., G3/G4)? catalyst->sub_catalyst1 reagents 3. Assess Reagent Purity conditions->reagents If conditions are not the issue sub_conditions1 Increase temperature? conditions->sub_conditions1 solution Optimized Reaction reagents->solution Problem identified and resolved sub_reagents1 Use anhydrous, degassed solvent? reagents->sub_reagents1 sub_catalyst2 Ensure inert atmosphere sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Screen different ligands sub_catalyst1->sub_catalyst3 No sub_conditions2 Screen bases (e.g., NaOtBu vs. K3PO4)? sub_conditions1->sub_conditions2 sub_conditions3 Screen solvents (e.g., Toluene vs. Dioxane)? sub_conditions2->sub_conditions3 sub_reagents2 Purify starting materials? sub_reagents1->sub_reagents2 sub_reagents3 Check for catalyst poisons (e.g., azo groups)? sub_reagents2->sub_reagents3

Caption: A decision tree for troubleshooting low or no conversion.

Actionable Solutions:

  • Catalyst Generation and Stability:

    • Use Pre-catalysts: Modern palladacycle pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are highly recommended.[2] They provide a reliable and efficient route to the active LPd(0) species upon exposure to a base, avoiding the often-unreliable in-situ reduction of Pd(II) sources like Pd(OAc)₂.[3]

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use standard Schlenk techniques and degassed solvents.

    • Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent.[4] For challenging substrates like aryl chlorides, more electron-rich and bulky ligands (e.g., biaryl phosphines) are often required to facilitate the difficult oxidative addition step.[5][6]

  • Reaction Conditions:

    • Temperature: While milder conditions have been developed, some substrate combinations require higher temperatures (e.g., 80-110 °C) to drive the reaction to completion.

    • Base Selection: The base plays a crucial role in deprotonating the amine-palladium complex.[7][8] Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups.[5][9] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable, though they might require higher temperatures or longer reaction times.[5] The solubility of the base in the reaction solvent is a key, yet often overlooked, factor.[5]

    • Solvent Choice: Toluene is a widely used and effective solvent.[5] Ethereal solvents like dioxane or THF are also common.[5] It's crucial to avoid solvents that can act as ligands and inhibit the catalyst, such as chlorinated solvents, acetonitrile, and pyridine.[5]

  • Reagent Purity:

    • Water Content: Ensure all reagents and solvents are dry, as water can interfere with the catalyst and promote side reactions.

    • Catalyst Poisons: Certain functional groups, such as azo groups, can act as catalyst poisons.[9] If your substrate contains such a group, you may need to consider a different catalyst system or a protecting group strategy.

Q2: I'm observing significant formation of a hydrodehalogenated arene byproduct. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction that consumes your starting material and reduces your yield.

Underlying Causality: This side reaction arises from the formation of a palladium hydride species, which can then reductively eliminate with the aryl group. This can compete with the desired reductive elimination of the aryl amine.[4] Another pathway involves β-hydride elimination from the palladium-amido complex, which also leads to the hydrodehalogenated arene.[4]

Actionable Solutions:

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination versus side reactions. Bulky, electron-donating ligands often favor the desired C-N bond formation.[4] Screening different phosphine ligands is a primary strategy to minimize this side reaction.[5]

  • Base and Solvent Selection: The choice of base and solvent can impact the formation of palladium hydride species. Ensure the reaction environment is free of water and other protic sources.[10]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes help to favor the desired coupling over hydrodehalogenation.

Q3: My reaction with an aryl chloride is very sluggish. What modifications should I try?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[5]

Underlying Causality: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle. The high bond dissociation energy of the C-Cl bond presents a significant kinetic barrier.

Actionable Solutions:

  • Switch to a More Active Ligand: This is the most effective solution. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos).[4][6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more capable of activating the C-Cl bond.[4]

  • Use a More Active Pre-catalyst: G3 and G4 pre-catalysts are particularly effective for challenging aryl chloride substrates.[10]

  • Increase Temperature: Higher reaction temperatures are often necessary to overcome the activation barrier of the oxidative addition.

  • Consider a Different Base: While NaOtBu is often effective, other bases like LHMDS or K₃PO₄ might be beneficial for specific aryl chloride substrates.

Section 2: Frequently Asked Questions (FAQs)

Q: Which base is the best for my Buchwald-Hartwig amination?

A: There is no single "best" base; the optimal choice is substrate-dependent.[5] A good starting point is to consider the functional group tolerance of your substrates.

BaseTypepKa (approx.)Common Use & Considerations
NaOt-Bu Strong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups (e.g., esters, nitro groups).[5][9]
LHMDS Strong~26Useful for substrates with protic functional groups and for low-temperature aminations. Air-sensitive solid.[9]
K₃PO₄ Weaker~12.3Excellent functional group tolerance. Economical choice. May require higher catalyst loadings and longer reaction times.[5][9]
Cs₂CO₃ Weaker~10Provides excellent functional group tolerance. Often used for sensitive substrates. Can be difficult to stir on a large scale.[5][9]

Q: What is the ideal catalyst loading?

A: Catalyst loadings are typically in the range of 1-5 mol%.[9] However, for highly reactive substrates and with modern, highly active pre-catalysts, loadings can often be reduced to <1 mol%. It is always advisable to optimize the catalyst loading for your specific reaction to balance cost and efficiency.

Q: Can I run the reaction open to the air?

A: No. While the pre-catalysts themselves are often air-stable, the active Pd(0) species generated in the reaction mixture is sensitive to oxygen. Running the reaction under an inert atmosphere (argon or nitrogen) is crucial for reproducibility and good yields.

Q: My amine is a primary amine. Are there any special considerations?

A: Yes. A potential side reaction with primary amines is double arylation to form a diarylamine. To prevent this, ligands such as BrettPhos have been specifically designed to minimize over-arylation.[2] Using a slight excess of the primary amine can also help to suppress this side reaction.

Section 3: Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This is a representative, non-optimized protocol. Reaction conditions must be optimized for specific substrates.[5]

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[5]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.), followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylX L-Pd(II)(Ar)(X) OxAdd->PdII_ArylX Amine_Coord Amine Coordination PdII_ArylX->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(HNR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NHR PdII_Amido->Product RedElim->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This cycle illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][11] Any factor that inhibits one of these steps will negatively impact the overall reaction efficiency.

References

catalyst selection for selective coupling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Catalyst Selection for Selective Coupling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Welcome to the technical support center for the selective functionalization of this compound. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this versatile building block for the construction of complex molecular architectures. As Senior Application Scientists, we have compiled this resource to address common challenges and provide expert insights into catalyst selection and reaction optimization.

The unique structure of this compound, featuring two different halogen atoms and a strongly electron-withdrawing trifluoromethoxy group, allows for programmed, sequential cross-coupling reactions.[1][2] The key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of these transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental principles governing the selective reactivity of your substrate.

Q1: What is the principle behind the selective coupling of this compound?

A1: The selectivity is governed by the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The first and most critical step in a cross-coupling cycle is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[3][4][5] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition.

Therefore, the general order of reactivity in palladium-catalyzed cross-coupling reactions is: I > Br > Cl > F .[6][7][8] This inherent reactivity difference is the cornerstone of achieving regioselectivity. By using milder reaction conditions, you can selectively functionalize the C-I bond at the 4-position while leaving the more robust C-Br bond at the 2-position untouched for subsequent transformations.[9][10]

Q2: How does the trifluoromethoxy (-OCF₃) group influence the reaction?

A2: The trifluoromethoxy group is a powerful electron-withdrawing substituent, primarily through an inductive effect.[1][2] This has two main consequences:

  • Electronic Activation: By withdrawing electron density from the aromatic ring, the -OCF₃ group makes the carbon atoms of the C-I and C-Br bonds more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Bioisosteric Properties: In drug discovery, the -OCF₃ group is often used as a bioisostere for other groups. It can enhance critical properties of a drug candidate such as metabolic stability, lipophilicity, and binding affinity, making this substrate particularly valuable in medicinal chemistry.[1][11]

Q3: Can I perform a one-pot, sequential coupling on both the iodo and bromo positions?

A3: Yes, this is a primary advantage of using this substrate. A common strategy is to first perform a selective coupling at the C-I position under mild conditions. Then, without isolating the intermediate, you can change the reaction conditions (e.g., by adding a more active catalyst/ligand and increasing the temperature) to facilitate the second coupling at the C-Br position.[9][12] This approach significantly improves synthetic efficiency by reducing the number of workup and purification steps.[9]

Q4: What are the most common cross-coupling reactions performed with this substrate?

A4: Given its structure, the substrate is highly versatile. The most frequently employed reactions are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[1][9][10]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, creating valuable arylalkyne structures.[1][6][9]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.[9]

  • Heck Coupling: For forming C-C bonds with alkenes.

Troubleshooting and Optimization Guide

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: My reaction is not selective. I'm getting a mixture of mono- and di-substituted products at the C-I and C-Br positions.

This is a common issue that arises from reaction conditions being too harsh for the selective C-I coupling.

Potential Cause Troubleshooting Step & Scientific Rationale
Reaction Temperature is Too High Solution: Decrease the reaction temperature. Many selective C-I couplings, such as Sonogashira, can proceed at room temperature.[6][13] Rationale: The activation energy for the oxidative addition of the C-Br bond is higher than that for the C-I bond. Lowering the temperature provides enough energy to cleave the C-I bond but not the C-Br bond, thus enhancing selectivity.[7]
Reaction Time is Too Long Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Rationale: Even under mild conditions, prolonged reaction times can lead to the slow, undesired coupling at the less reactive C-Br site.[7]
Catalyst System is Too Active Solution: For selective C-I coupling, a standard, less reactive catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often sufficient. Avoid highly active, bulky electron-rich ligands initially. Rationale: Highly active catalysts, necessary for C-Br or C-Cl bond activation, can be aggressive enough to activate both C-I and C-Br bonds, leading to a loss of selectivity.[12]
Base is Too Strong Solution: Use a milder base. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger organic bases. Rationale: The base plays a crucial role in the transmetalation step. A base that is too strong can sometimes accelerate the overall catalytic cycle, potentially overriding the kinetic preference for C-I activation.

Issue 2: My reaction is stalled. The conversion is low even after several hours.

Low reactivity can be frustrating, especially when trying to couple at the C-Br position or with challenging coupling partners.

Potential Cause Troubleshooting Step & Scientific Rationale
Insufficient Catalyst Activity (especially for C-Br coupling) Solution: Switch to a more active catalyst system. This typically involves using a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[14][15][16] Rationale: These advanced ligands accelerate both the oxidative addition (by making the Pd center more electron-rich) and the reductive elimination (due to their steric bulk), which are often the rate-limiting steps for activating the stronger C-Br bond.[15][16]
Catalyst Deactivation Solution: Ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen). Use a slightly higher catalyst loading (1-5 mol %). Rationale: The active Pd(0) species is sensitive to oxygen and can be oxidized to inactive Pd(II) or aggregate to form palladium black.
Poor Reagent Quality Solution: Verify the purity of your substrate, coupling partner, and solvent. Ensure the base is fresh and dry. Rationale: Impurities, particularly water or other nucleophiles, can interfere with the catalyst and quench organometallic intermediates.[17]
Suboptimal Solvent or Base Solution: Screen different solvents (e.g., Dioxane, Toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃). Rationale: The choice of solvent affects catalyst solubility and stability, while the base is critical for the efficiency of the transmetalation step (in Suzuki) or deprotonation (in Sonogashira).[17]

Issue 3: I observe significant amounts of homocoupling product (e.g., biaryl from Suzuki or diyne from Sonogashira).

Homocoupling is a common side reaction that consumes your starting material and complicates purification.

Potential Cause Troubleshooting Step & Scientific Rationale
Oxygen in the Reaction Mixture Solution: Improve your degassing procedure (e.g., use the freeze-pump-thaw method for 3 cycles) and maintain a positive pressure of inert gas. Rationale: Oxygen can promote the oxidative homocoupling of boronic acids or terminal alkynes.[18] For Sonogashira reactions, the copper co-catalyst is particularly sensitive and can facilitate the Glaser-Hay homocoupling of the alkyne.[13]
Sub-optimal Ligand-to-Metal Ratio Solution: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively). Rationale: Insufficient ligand can lead to the formation of poorly-defined or unstable palladium species that are more prone to promoting side reactions.
Slow Transmetalation/Reductive Elimination Solution: Re-evaluate your catalyst system. A more efficient ligand can accelerate the desired cross-coupling pathway, making it kinetically more favorable than the homocoupling pathway. Rationale: If the desired catalytic cycle is slow, side reactions have more time to occur.

Visualized Workflows and Mechanisms

To provide a clearer understanding, we've designed the following diagrams using DOT language.

Diagram 1: Principle of Chemoselective Coupling

This diagram illustrates the fundamental strategy for the sequential functionalization of this compound.

G cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling Start This compound Cond1 Mild Conditions: - Standard Pd Catalyst (e.g., Pd(PPh₃)₄) - Lower Temperature (RT to 80°C) - Partner 1 (e.g., R¹-B(OH)₂ or H-C≡C-R¹) Start->Cond1 Reaction Prod1 2-Bromo-4-(R¹)-1-(trifluoromethoxy)benzene Cond1->Prod1 Yields Cond2 Forcing Conditions: - Active Pd Catalyst (e.g., Pd(OAc)₂/SPhos) - Higher Temperature (>80°C) - Partner 2 (e.g., R²-B(OH)₂) Prod1->Cond2 Intermediate for next step Prod2 2-(R²)-4-(R¹)-1-(trifluoromethoxy)benzene (Final Product) Cond2->Prod2 Yields

Caption: Workflow for sequential cross-coupling, targeting the C-I bond first.

Diagram 2: General Palladium Cross-Coupling Cycle

This diagram outlines the key mechanistic steps common to most palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ (Active Catalyst) Pd2_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd2_Aryl Oxa Oxidative Addition Pd2_Both Ar-Pd(II)-R(L₂) Pd2_Aryl->Pd2_Both Trans Transmetalation Pd2_Both->Pd0 ArR Ar-R (Product) Pd2_Both->ArR Red Reductive Elimination ArX Ar-X (Your Substrate) RM R-M (Coupling Partner)

Caption: The three key steps of a Pd-catalyzed cross-coupling cycle.

Experimental Protocols

Here we provide representative, detailed protocols for performing a sequential Sonogashira/Suzuki coupling.

Protocol 1: Selective Sonogashira Coupling at the C-4 (Iodo) Position

Objective: To synthesize 2-Bromo-1-(trifluoromethoxy)-4-(alkynyl)benzene.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-3 mol %)

  • Copper(I) Iodide (CuI) (4-6 mol %)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous, degassed THF (if a co-solvent is needed)

Procedure:

  • To a dry, oven-flamed Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add this compound.

  • Add the solvent (e.g., 5 mL of DIPA per mmol of substrate).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (staining with KMnO₄ can help visualize the alkyne) or LC-MS. The reaction is often complete within 2-6 hours.[6]

  • Upon completion, dilute the reaction with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling at the C-2 (Bromo) Position

Objective: To synthesize 2-(Aryl)-1-(trifluoromethoxy)-4-(alkynyl)benzene from the product of Protocol 1.

Materials:

  • Product from Protocol 1 (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-4 mol %)

  • SPhos (4-8 mol %)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)

Procedure:

  • To a dry Schlenk flask under Argon, add the 2-bromo-alkynyl starting material, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent to form the active catalyst.

  • Add the solvent to the main flask, followed by the catalyst solution.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final di-substituted product.

References

Technical Support Center: Strategic Control of Homocoupling in Reactions with 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in complex organic synthesis. Here, we provide in-depth troubleshooting advice and field-proven protocols to address a critical challenge: the prevention of homocoupling side reactions in palladium-catalyzed cross-coupling chemistry.

Understanding the Reactivity of this compound

This compound is a highly valuable synthetic intermediate due to the differential reactivity of its carbon-halogen bonds.[1][2] In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is a direct consequence of the C-I bond's lower bond dissociation energy, which facilitates a faster rate of oxidative addition to the Pd(0) catalyst.[3][4] This reactivity hierarchy (C-I > C-Br) is the cornerstone of its utility, enabling chemists to perform selective, sequential functionalization at the C-4 position, leaving the C-2 position available for a subsequent transformation.[1][3][4]

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and can impact the kinetics of the catalytic cycle.[1][2] While this electronic feature is often desirable for modulating the properties of the final molecule, it can also influence the propensity for side reactions if not properly controlled.

The Challenge: Unraveling the Mechanisms of Homocoupling

Homocoupling is a persistent and yield-reducing side reaction in cross-coupling chemistry, where two molecules of the nucleophilic coupling partner (e.g., boronic acid, alkyne) react with each other.[5][6][7] Understanding its origins is the first step toward prevention.

There are two primary mechanistic pathways that lead to homocoupling byproducts:

  • Oxygen-Mediated Catalyst Oxidation: The presence of molecular oxygen is a primary culprit.[5][7][8][9] The catalytically active Pd(0) species can be oxidized by O₂ to form Pd(II) species.[5][10][11] This Pd(II) complex can then undergo two consecutive transmetalation steps with the organometallic reagent (e.g., R-B(OH)₂), followed by reductive elimination to produce the undesired R-R homocoupled product and regenerate Pd(0).[5][10][11] Rigorous exclusion of oxygen from the reaction is therefore non-negotiable.[5][8]

  • Pd(II) Precatalyst Reduction: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), are Pd(II) precatalysts.[5][6][12][13] To enter the catalytic cycle, these must first be reduced to the active Pd(0) state in situ. One pathway for this reduction involves the stoichiometric reaction of the Pd(II) precatalyst with two equivalents of the organometallic reagent, which results in the formation of the homocoupled product.[5][6][13]

cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition (Ar-I) Pd(0)_h Pd(0) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-I->Ar-Pd(II)-R Transmetalation (R-M) Ar-Pd(II)-R->Pd(0) Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R Product Pd(II)_h Pd(II) Pd(0)_h->Pd(II)_h Oxidation (O2) R-Pd(II)-R R-Pd(II)-R Pd(II)_h->R-Pd(II)-R 2x Transmetalation (R-M) R-Pd(II)-R->Pd(0)_h Reductive Elimination R-R Homocoupled Product R-Pd(II)-R->R-R

Figure 1: Desired Cross-Coupling vs. Homocoupling Pathway

General Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

If you are observing significant homocoupling, this logical workflow will help diagnose and resolve the issue.

start High Homocoupling Observed degas 1. Review Degassing Protocol (Solvents & Headspace) start->degas pd_source 2. Evaluate Palladium Source (Switch Pd(II) to Pd(0)) degas->pd_source If issue persists end Homocoupling Minimized degas->end Issue Resolved ligand 3. Assess Ligand Choice (Increase Bulk/Electron Density) pd_source->ligand If issue persists pd_source->end Issue Resolved conditions 4. Optimize Reaction Conditions (Base, Temp, Conc.) ligand->conditions If issue persists ligand->end Issue Resolved conditions->end Issue Resolved

Figure 2: Stepwise Troubleshooting Workflow for Homocoupling

FAQs and Troubleshooting by Reaction Type

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but is notoriously susceptible to boronic acid homocoupling.

Q1: I'm seeing significant amounts of biaryl byproduct from my boronic acid. My first instinct is to blame oxygen. Is that correct?

A1: Yes, that is the most likely culprit.[7][9] The homocoupling of boronic acids is frequently mediated by Pd(II) species generated by the oxidation of Pd(0) by residual oxygen.[8][10][11][13] The first and most critical step is to ensure your anaerobic technique is flawless.[5][8][14]

  • Actionable Solution: Rigorously degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[6][12] Assemble your reaction glassware hot from the oven, cool it under a stream of inert gas, and maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction period.[5][9]

Q2: I've improved my degassing technique, but homocoupling is still an issue. My precatalyst is Pd(OAc)₂. Could that be the problem?

A2: Absolutely. Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) catalyst. This reduction can proceed via the homocoupling of two boronic acid molecules, directly contributing to your byproduct formation.[5][6][13]

  • Actionable Solution 1 (Preferred): Switch to a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[6][15] This eliminates the need for the initial reduction step that generates homocoupled byproducts.

  • Actionable Solution 2 (Alternative): If you must use a Pd(II) source, add a mild reducing agent to the reaction. Potassium formate (HCO₂K) has been shown to be highly effective at reducing Pd(II) to Pd(0) while suppressing homocoupling.[8][16]

Q3: How does my choice of ligand and base affect homocoupling?

A3: Ligand and base selection is critical.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos, or P(t-Bu)₃) are highly recommended.[12][15] These ligands accelerate the desired catalytic cycle, particularly the rate-limiting oxidative addition and the final reductive elimination steps.[15][17][18] By making the cross-coupling pathway kinetically more favorable, they outcompete the homocoupling side reaction.

  • Bases: The base is necessary but can be a double-edged sword. An overly strong or highly concentrated base can sometimes promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[19] The choice is highly substrate-dependent and may require screening.

ParameterRecommendation to Minimize HomocouplingRationale
Palladium Source Use Pd(0) precatalysts (e.g., Pd₂(dba)₃).Avoids the reductive homocoupling pathway associated with Pd(II) sources.[6][12][15]
Degassing Perform 3x freeze-pump-thaw cycles.Provides the most thorough removal of dissolved oxygen, a key oxidant.[6]
Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos).Accelerates the desired C-C coupling, kinetically disfavoring homocoupling.[12][15][20]
Additives Add potassium formate with Pd(II) sources.Acts as a mild reducing agent to generate Pd(0) without boronic acid consumption.[8][16]
Reagent Addition Add the boronic acid solution slowly.Keeps the instantaneous concentration low, disfavoring the bimolecular side reaction.[14]
Guide 2: Sonogashira Coupling

The Sonogashira reaction is powerful for forming C(sp²)-C(sp) bonds, but alkyne homocoupling (Glaser coupling) is a common pitfall.

Q1: I am trying to couple an alkyne selectively at the C-I position of this compound, but I am getting a lot of 1,3-diyne (Glaser product). What is causing this?

A1: Alkyne homocoupling in Sonogashira reactions is primarily driven by the copper(I) co-catalyst in the presence of oxygen.[5][9][21] The copper acetylide intermediate, which is crucial for the transmetalation step, can undergo oxidative dimerization.

  • Actionable Solution 1 (Rigorous Deoxygenation): As with the Suzuki reaction, the most critical factor is the complete exclusion of oxygen.[21] Ensure your solvent and reaction headspace are meticulously degassed.

  • Actionable Solution 2 (Copper-Free Conditions): Consider a copper-free Sonogashira protocol.[3][5][22] These methods have been developed specifically to avoid Glaser coupling. They often rely on palladium catalysts with specific ligands (e.g., bulky, electron-rich phosphines) and an amine base, operating effectively without the copper co-catalyst.[3]

Q2: Will running the reaction at a lower temperature improve my results?

A2: Yes. For achieving high regioselectivity at the C-I position and minimizing side reactions, milder conditions are key.[4] Running the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) will favor the kinetically faster oxidative addition at the C-I bond and can reduce the rate of competing side reactions like homocoupling.[3][21]

Guide 3: Buchwald-Hartwig Amination

While less prone to homocoupling of the nucleophile, other side reactions can compete with the desired C-N bond formation.

Q1: I'm attempting a selective mono-amination at the C-I position, but I'm getting low conversion and some unidentifiable byproducts. Could homocoupling of the aryl halide be an issue?

A1: While less common than nucleophile homocoupling, dimerization of the aryl halide can occur under certain conditions.[23] However, the more probable culprits for low yield in Buchwald-Hartwig aminations are catalyst inhibition/degradation or competing hydrodehalogenation (replacement of the halogen with hydrogen).[23]

  • Actionable Solution (Focus on the Catalyst System):

    • Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For heteroaryl halides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often essential to promote the reductive elimination step and prevent catalyst decomposition.[23]

    • Base Selection: A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or LiHMDS. The choice of base can significantly affect the reaction rate and outcome.[24][25]

    • Purity: Ensure the amine and solvent are of the highest purity and are anhydrous. Water can interfere with the catalytic cycle.[23]

Q2: How do I ensure selective amination at the C-I position?

A2: The inherent reactivity difference (C-I > C-Br) is strongly in your favor.[23] To ensure mono-amination at the C-4 position:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the amine.

  • Use Mild Conditions: Lower reaction temperatures will strongly favor reaction at the more labile C-I bond.[4] Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent subsequent reaction at the C-Br position.

Experimental Protocol: General Setup for a Homocoupling-Minimized Cross-Coupling Reaction

This protocol provides a robust starting point for minimizing side reactions.

1. Glassware and Reagent Preparation:

  • Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of high-purity argon or nitrogen.

  • Ensure all solid reagents (this compound, boronic acid/alkyne/amine, base, catalyst, ligand) are dry and handled appropriately. Bulk bases should be stored in a desiccator.[19]

2. Rigorous Degassing of Solvents:

  • Use anhydrous, high-purity solvents.

  • Degas the solvent by sparging with argon for at least 30 minutes.[12] For maximum oxygen removal, perform a minimum of three freeze-pump-thaw cycles.[6]

3. Reaction Assembly under Inert Atmosphere:

  • To the oven-dried Schlenk flask containing a magnetic stir bar, add all solid reagents under a positive pressure of argon.

  • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle 3-5 times to remove air from the headspace.[5]

  • Using a cannula or syringe, add the degassed solvent to the flask under a positive flow of argon.

4. Reaction Execution and Monitoring:

  • If necessary, bubble argon through the reaction mixture for an additional 10-15 minutes.

  • Heat the reaction to the desired temperature under a positive pressure of argon.

  • Monitor the reaction's progress by TLC or LC-MS to avoid prolonged reaction times that might encourage side reactions.

5. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous work-up to quench the reaction and remove inorganic salts.[9][26]

  • Purify the crude product using flash column chromatography.

By implementing these strategic controls, researchers can effectively suppress homocoupling and other side reactions, leading to higher yields, simplified purifications, and more reliable synthetic outcomes when working with this compound.

References

effect of solvent and base on the reactivity of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene.

Q1: What is the expected order of reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1] This difference is primarily due to bond dissociation energies: the C-I bond is weaker (approx. 240 kJ/mol) than the C-Br bond (approx. 276 kJ/mol).[2] Consequently, the C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily, which is typically the rate-determining step of the catalytic cycle.[3] This inherent reactivity difference is the cornerstone for achieving chemoselective functionalization at the 4-position.

Q2: How does the 1-(trifluoromethoxy) group influence the reactivity of the aromatic ring?

A2: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2][4] This has two major effects:

  • Activation of the Ring: It makes the aryl halide more electron-deficient, which generally accelerates the rate of oxidative addition to the electron-rich Pd(0) catalyst.

  • Directing Effects: While strongly deactivating, the -OCF₃ group is an ortho, para-director for electrophilic aromatic substitution.[2] In the context of cross-coupling, its electron-withdrawing nature influences the electronic properties of the entire molecule, impacting catalyst-substrate interactions.

Q3: Which cross-coupling reactions are most commonly performed with this substrate, and why is selectivity important?

A3: This substrate is a valuable building block for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters.[5][6]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[7][8][9]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[10][11][12]

  • Heck Coupling: For forming C-C bonds with alkenes.[10][13]

Achieving high chemoselectivity is critical because it allows for the stepwise and controlled introduction of different functional groups at the C-4 (iodo) and then the C-2 (bromo) positions. This sequential functionalization is essential for building complex molecular architectures found in pharmaceuticals and advanced materials.[4][14]

Q4: Why are solvent and base selection so critical for controlling the reactivity of this specific substrate?

A4: Solvent and base are not merely reaction media; they are active participants that profoundly influence the catalytic cycle and, therefore, the reaction's outcome.[13][15]

  • Solvent: The polarity of the solvent affects the solubility of reagents and, more importantly, the stability of charged intermediates and transition states within the catalytic cycle.[16][17] For instance, polar aprotic solvents can stabilize anionic palladium complexes, which may exhibit different reactivity and selectivity compared to the neutral species favored in nonpolar solvents.[17][18]

  • Base: The base is essential in many cross-coupling mechanisms. Its roles can include promoting the formation of the active nucleophile in Suzuki (via the boronate complex) and Sonogashira reactions, or facilitating the deprotonation of the amine-palladium complex in Buchwald-Hartwig amination.[10][11] The strength, solubility, and steric properties of the base must be carefully chosen to ensure efficient reaction without causing catalyst deactivation or undesired side reactions.[15][19]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Observing poor consumption of the starting aryl halide is a frequent issue. The root cause often lies with the catalyst, base, or reaction conditions.

Possible CauseRecommended Troubleshooting Steps & Rationale
Inactive Catalyst System 1. Verify Palladium Precursor and Ligand: Ensure you are using a suitable ligand for the specific cross-coupling reaction (e.g., bulky biarylphosphines like SPhos for Suzuki, Xantphos for Buchwald-Hartwig).[11][20][21] The ligand is crucial for stabilizing the Pd(0) species and facilitating both oxidative addition and reductive elimination. 2. Use a Pd(0) Source or Ensure Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) state. Sometimes, adding a small amount of a reducing agent or ensuring the amine/phosphine ligand can perform this role is necessary.[12]
Incorrect Base Strength or Solubility 1. Switch to a Stronger Base: For reactions like Buchwald-Hartwig, a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is often required to deprotonate the amine-palladium intermediate.[11] 2. Check Base Solubility: An insoluble base (e.g., K₂CO₃ in a non-aqueous solvent) may result in slow reaction rates due to poor availability.[22] Consider switching to a more soluble base (e.g., Cs₂CO₃) or using a biphasic solvent system (e.g., Toluene/H₂O) to facilitate interaction.[5]
Inappropriate Solvent Choice 1. Change Solvent Polarity: Some reactions are sluggish in nonpolar solvents. Switching from toluene to a polar aprotic solvent like DMF, dioxane, or NMP can accelerate the reaction by better solvating ionic intermediates.[13][22] 2. Ensure Anhydrous Conditions: Water can hydrolyze phosphine ligands and interfere with the catalytic cycle. Ensure solvents are rigorously dried, especially for moisture-sensitive reactions.
Issue 2: Poor Chemoselectivity (Reaction at Both C-I and C-Br Sites)

The primary goal is often selective reaction at the C-I bond. If you observe significant formation of the di-substituted product or reaction at the C-Br bond, your conditions are likely too harsh.

Possible CauseRecommended Troubleshooting Steps & Rationale
Reaction Conditions Too Forcing 1. Lower the Temperature: This is the most effective way to enhance selectivity. The activation energy for C-I bond cleavage is lower than for the C-Br bond. By reducing the temperature (e.g., from 100 °C to 60-80 °C, or even room temperature for Sonogashira), you can provide enough energy to activate the C-I bond while leaving the C-Br bond intact.[1] 2. Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized to prevent subsequent reaction at the C-Br site.[1]
Incorrect Stoichiometry 1. Use Stoichiometric Coupling Partner: Employing a large excess of the coupling partner (e.g., boronic acid or alkyne) can drive the reaction towards di-substitution. Use 1.0 to 1.2 equivalents of the nucleophile to favor mono-coupling.[1]
Overly Active Catalyst System 1. Use a Milder Catalyst/Ligand: Highly active, state-of-the-art catalyst systems designed for unreactive aryl chlorides may be too potent and can activate the C-Br bond. Consider using a more "classic" and less reactive catalyst system, such as Pd(PPh₃)₄, which often provides excellent selectivity for C-I over C-Br.
Issue 3: Low Yield Despite Good Conversion (Significant Side Products)

If your starting material is consumed but the yield of the desired product is low, competing side reactions are the likely culprit.

Possible CauseRecommended Troubleshooting Steps & Rationale
Hydrodehalogenation 1. Scrutinize Reagents for Protic Impurities: Hydrodehalogenation (replacement of the halogen with hydrogen) can occur if sources of protons are available (e.g., water, alcohol impurities in solvents or reagents). Ensure all components are anhydrous. 2. Choose a Non-Protic Base: In some cases, the base or its conjugate acid can be a proton source. Using a base like LiHMDS, whose conjugate acid is non-protic, can mitigate this issue.
Homocoupling of Nucleophile 1. Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira, known as Glaser coupling). Thoroughly degas the solvent and maintain an inert (N₂ or Ar) atmosphere throughout the reaction. 2. Add a Copper Scavenger (for Suzuki): If trace copper is suspected of promoting homocoupling, adding a scavenger can sometimes help.
Catalyst Inhibition/Decomposition 1. Check for Halide Inhibition: The iodide salt generated as a byproduct can sometimes inhibit the catalyst by coordinating to the palladium center.[23] Changing the solvent from THF to toluene has been shown to minimize this effect in some systems.[23] 2. Increase Catalyst Loading: If the catalyst is decomposing over the reaction time, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to drive the reaction to completion.

Experimental Protocols & Data

This section provides standardized protocols for achieving selective cross-coupling at the C-I position and summarizes the expected effects of solvent and base selection.

Data Summary Tables

Table 1: General Effect of Solvent on Reactivity and Selectivity

Solvent ClassExamplesTypical Effect on C-I vs. C-Br SelectivityRationale
Nonpolar Aprotic Toluene, Hexane, DioxaneHigh Selectivity for C-I. Favors neutral catalytic species. The energy difference between C-I and C-Br oxidative addition is more pronounced, leading to better kinetic discrimination.[16][17]
Polar Aprotic DMF, NMP, DMSO, AcetonitrileVariable Selectivity. Can sometimes lower selectivity.Stabilizes polar/anionic transition states and intermediates. This can lower the activation energy for both C-I and C-Br cleavage, potentially eroding the kinetic window for selective reaction.[17][18]
Protic Alcohols (e.g., n-Butanol), WaterGenerally good selectivity. Often used in Suzuki couplings.Can participate in the catalytic cycle (e.g., accelerating oxidative addition) but typically does not compromise C-I vs C-Br selectivity under mild conditions. Often used in biphasic systems.[13]

Table 2: General Effect of Base on Reactivity

Base ClassExamplesCommon ApplicationRationale & Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃, K₃PO₄Suzuki, Buchwald-HartwigMild to strong bases. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. K₃PO₄ is a strong base suitable for many couplings. Solubility is a key factor.[22]
Organic Amines Et₃N, DIPEASonogashiraAct as both a base and sometimes as a solvent. They deprotonate the terminal alkyne to form the reactive acetylide.[7][10] Not strong enough for most Buchwald-Hartwig aminations.
Alkoxides / Amides NaOt-Bu, KOt-Bu, LiHMDSBuchwald-HartwigVery strong, non-nucleophilic bases required for deprotonating the Pd-amine complex to form the key amido intermediate. Must be handled under strictly anhydrous conditions.[11][12]
Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol is designed to selectively couple a terminal alkyne at the 4-position (C-I).

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-2 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Et₃N, see rationale below) via syringe. Add the terminal alkyne (1.1 eq.) and an amine base (e.g., Et₃N or DIPEA, 2-3 eq.) if not used as the solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product.

  • Workup: Once complete, filter the reaction mixture through a pad of celite, rinse with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Causality: Using a mild amine base like Et₃N and running the reaction at room temperature provides just enough energy to activate the highly reactive C-I bond while leaving the more robust C-Br bond untouched.[8][22] CuI acts as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[10]

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol targets the formation of a C-C bond at the 4-position using a boronic acid.

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1 or Toluene/H₂O 4:1).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

  • Causality: The use of a moderately strong inorganic base and a temperature of ~80 °C is sufficient to promote the Suzuki cycle at the C-I position.[1] The water in the solvent system is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizations

Diagrams of Experimental Logic and Workflows

The following diagrams illustrate the decision-making process for troubleshooting and the general workflow for performing a selective cross-coupling reaction.

G cluster_start Initial Observation cluster_actions Troubleshooting Actions cluster_outcome Desired Outcome start Poor Selectivity (Di-substitution) temp Lower Temperature (e.g., 100°C to 80°C) start->temp Is temp > 90°C? time Reduce Reaction Time (Monitor by LC-MS) start->time Is reaction > 12h? stoich Check Stoichiometry (Use 1.1 eq. Nucleophile) start->stoich Is nucleophile > 1.5 eq.? catalyst Use Milder Catalyst (e.g., Pd(PPh3)4) start->catalyst Using highly active catalyst? outcome Selective Coupling at C-I Bond temp->outcome time->outcome stoich->outcome catalyst->outcome G A 1. Reagent Prep & Assembly (Substrate, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Degassed Solvent & Nucleophile B->C D 4. Heat & Stir Reaction (e.g., 80°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Column Chromatography) F->G H Final Product (Mono-substituted) G->H G cluster_inputs Reaction Components Catalyst Pd(0) Catalyst Cycle Solvent Solvent (e.g., Toluene, DMF) Solvent->Catalyst Stabilizes intermediates Affects speciation [7, 9] Base Base (e.g., K2CO3, NaOtBu) Base->Catalyst Activates nucleophile Facilitates key steps [15, 27] Substrate Substrate (Ar-I / Ar-Br) Substrate->Catalyst Oxidative Addition (C-I reacts first) [20]

References

Validation & Comparative

A Researcher's Guide to the Selective Reactivity of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The dihalogenated aromatic compound, 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene, presents a valuable platform for sequential chemical modifications, owing to the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an in-depth comparison of the reactivity of these two bonds, supported by fundamental principles and experimental data, to enable the rational design of synthetic routes.

The inherent differences in the physicochemical properties of the C-I and C-Br bonds allow for a high degree of selectivity in a variety of cross-coupling reactions. This selectivity is primarily dictated by the disparity in bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage. This principle is the foundation for the regioselective functionalization of molecules like this compound.[1][2][3] The presence of the electron-withdrawing trifluoromethoxy group further influences the electronic properties of the aromatic ring, impacting the reactivity of the attached halogens.[1][4]

The Decisive Factor: Bond Dissociation Energy

The selective reactivity of the C-I versus the C-Br bond in this compound is fundamentally governed by their respective bond dissociation energies (BDEs). The C-I bond is significantly weaker and therefore more readily cleaved than the C-Br bond. This difference is a direct consequence of the larger atomic radius of iodine compared to bromine, which results in a longer and weaker bond with carbon.[3][5]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-I~213-240
C-Br~285-290
C-Cl~327-346
C-F~485
Data sourced from multiple chemistry resources.[2][6][7]

This disparity in bond strength is the primary driver for the chemoselectivity observed in numerous cross-coupling reactions, where the C-I bond will preferentially undergo oxidative addition to a low-valent metal catalyst, such as palladium(0), which is often the rate-determining step.[8][9][10][11]

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound can be strategically exploited in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of dihalogenated arenes, the reaction can be tuned to selectively occur at the more reactive C-I position by careful control of reaction conditions.[11][12] The general reactivity trend for aryl halides in Suzuki coupling is Ar-I > Ar-Br > Ar-Cl.[11][12] This allows for the initial coupling at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a representative example for the selective coupling at the C-I position of a bromo-iodo-arene.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst & Ligand: Pd(OAc)₂, PPh₃ B->C D Add Degassed Solvent: 1,4-Dioxane/Water C->D E Heat to 80°C and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K K J->K Isolated Product: 2-Bromo-4-aryl-1-(trifluoromethoxy)benzene

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction exhibits a high degree of selectivity for the C-I bond over the C-Br bond.[13][14][15][16] This allows for the introduction of an alkyne moiety at the 4-position of this compound, while preserving the bromine atom for further synthetic transformations. The reactivity order is generally Ar-I > Ar-Br >> Ar-Cl.[13]

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol provides a general method for the selective alkynylation at the C-I position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1.5 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The reaction demonstrates a preference for the oxidative addition of the C-I bond over the C-Br bond, enabling the selective amination at the 4-position.[17][18][19][20] This selectivity can be further enhanced by the choice of palladium catalyst, ligand, and reaction conditions.

Mechanism of Selective Oxidative Addition

G A Pd(0)L₂ C Oxidative Addition (C-I bond) A->C D Oxidative Addition (C-Br bond) A->D B This compound B->C B->D E Lower Activation Energy F Higher Activation Energy

Caption: Oxidative addition favors the weaker C-I bond.

Conclusion

The distinct reactivity of the C-I and C-Br bonds in this compound provides a powerful handle for the selective and sequential functionalization of this versatile building block. The weaker C-I bond consistently demonstrates higher reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By understanding the fundamental principles of bond dissociation energies and carefully selecting reaction conditions, researchers can achieve high levels of regioselectivity, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Halogenated aromatic compounds, particularly those bearing fluorine-containing moieties, have become indispensable tools for fine-tuning the physicochemical and biological properties of target molecules.[1][2] This guide offers an in-depth comparison of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene , a uniquely versatile building block, against other relevant scaffolds. Our focus will be on its reactivity profile in key cross-coupling reactions, the strategic influence of the trifluoromethoxy group, and the practical implications for researchers in the field.

The true value of this compound lies in the differential reactivity of its carbon-halogen bonds. This intrinsic property allows for programmed, regioselective functionalization, a highly sought-after attribute in multi-step synthesis.[1][3]

Comparative Physicochemical Properties of Key Building Blocks

The choice of a building block is often guided by its inherent physical and chemical properties. The trifluoromethoxy (-OCF3) group, in particular, imparts unique characteristics compared to its trifluoromethyl (-CF3) or non-fluorinated analogues. It is known to be more electron-withdrawing and lipophilic than a methoxy group.[4][5] Below is a comparison of our lead compound with several alternatives to contextualize its properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compound C₇H₃BrF₃IO366.904.4
2-Bromo-1-iodo-4-(trifluoromethyl)benzeneC₇H₃BrF₃I350.90[6]4.1[6]
1-Bromo-3-iodobenzeneC₆H₄BrI282.903.8
1-Bromo-3-(trifluoromethoxy)benzeneC₇H₄BrF₃O241.013.5

Data compiled from various chemical information databases. cLogP values are estimates and can vary based on the algorithm used.

The Strategic Advantage: Understanding Regioselective Reactivity

The synthetic utility of dihalogenated benzenes is unlocked through palladium-catalyzed cross-coupling reactions. The success of a sequential functionalization strategy hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted trend for reactivity in the crucial oxidative addition step is C–I > C–Br > C–Cl.[3][7] The carbon-iodine bond is significantly weaker, making it more susceptible to cleavage and insertion by a palladium(0) catalyst under milder conditions.[8]

This reactivity gradient is the cornerstone of this building block's utility, enabling chemists to selectively address the C4 position (iodo) while preserving the C2 position (bromo) for a subsequent, typically more forcing, transformation.

Caption: Sequential Cross-Coupling Workflow.

Comparative Performance in Key Cross-Coupling Reactions

We will now explore the application of this compound in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[9] When using our title compound, the initial coupling is predictably directed towards the more reactive C-I bond.[10][11]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The rationale here is that the active Pd(0) catalyst is susceptible to oxidation, which would render it inactive.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe. The biphasic system is classic for Suzuki couplings, where the inorganic base dissolves in the aqueous phase and the organic components in the organic phase.

  • Reaction Execution: Heat the mixture to a controlled temperature, typically 80-90°C for the C-I coupling. The choice of a moderate temperature is a deliberate strategy to favor the kinetically preferred oxidative addition at the weaker C-I bond, leaving the C-Br bond intact.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-1-(trifluoromethoxy)benzene intermediate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, employing a dual palladium and copper(I) catalytic system.[12][13] The reactivity trend (I > Br) is highly pronounced in this reaction, allowing for excellent regioselectivity.[12][13]

Experimental Protocol: Regioselective Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-3 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) and a suitable solvent such as THF or dioxane. An amine base, for example, triethylamine or diisopropylamine, is then added, which serves both as a base and often as a co-solvent.[12] The amine is critical for deprotonating the terminal alkyne to form the reactive copper acetylide species.

  • Reaction Execution: Stir the reaction mixture at room temperature. The coupling at the aryl iodide position is often efficient even at ambient temperatures, which is a significant advantage for substrates with thermally sensitive functional groups.

  • Monitoring and Work-up: After completion (monitored by TLC/LC-MS), dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts. The filtrate is washed with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the resulting crude material via flash chromatography to isolate the 4-alkynyl-2-bromo-1-(trifluoromethoxy)benzene product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[14][15][16] The reaction's success is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[17][18][19][20] The inherent reactivity difference between the C-I and C-Br bonds again allows for selective amination at the C4 position.[7]

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.5-2.5 equiv).[17][18] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.

  • Solvent Addition: Add an anhydrous, degassed solvent, such as toluene or dioxane.[17]

  • Reaction Execution: Heat the reaction mixture to a temperature typically between 80-110°C. While the C-I bond is more reactive, achieving high yields in C-N coupling often requires elevated temperatures to drive the catalytic cycle efficiently.

  • Monitoring and Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify by column chromatography to obtain the desired 4-amino-2-bromo-1-(trifluoromethoxy)benzene derivative.

Conclusion

This compound stands out as a superior building block for complex molecule synthesis due to its well-defined regiochemical reactivity. The pronounced difference in the reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for a programmed and sequential introduction of diverse functionalities. This capability, combined with the beneficial properties imparted by the trifluoromethoxy group—such as enhanced metabolic stability and lipophilicity—makes it an invaluable asset for researchers in drug discovery and materials science aiming to navigate complex synthetic challenges with precision and efficiency.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for the validation of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene (CAS No. 1049731-04-5) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, we will establish a robust validation workflow. This involves the generation of predicted spectral data, a comparison with a structurally similar isomer, and the establishment of rigorous experimental protocols for data acquisition, all grounded in internationally recognized validation standards.

This guide is designed to be a self-validating system, explaining not just the "what" but the critical "why" behind each step, ensuring that the reader can confidently apply these principles to their own analytical challenges.

The Analytical Challenge: Distinguishing Isomers

A key challenge in the characterization of polysubstituted aromatic compounds is the potential for isomeric ambiguity. For instance, this compound can be easily mistaken for its isomer, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (CAS No. 481075-58-5), if analytical data is not carefully scrutinized. While both molecules have the same elemental composition, the different placement of the trifluoromethoxy (-OCF₃) versus the trifluoromethyl (-CF₃) group, and the altered substitution pattern, leads to distinct electronic environments for the aromatic protons and carbons. These differences will manifest as unique chemical shifts and coupling patterns in their NMR spectra, and potentially different fragmentation patterns in mass spectrometry. This guide will use predicted data to highlight these key distinguishing features.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragments for this compound. These predictions were generated using established computational methods and serve as a benchmark for experimental validation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Assignment
¹H~ 7.90dH-3
¹H~ 7.65ddH-5
¹H~ 7.10dH-6
¹³C~ 150.0qC-1 (C-OCF₃)
¹³C~ 140.0sC-4 (C-I)
¹³C~ 135.0sC-3
¹³C~ 130.0sC-5
¹³C~ 122.0q-OCF₃
¹³C~ 118.0sC-6
¹³C~ 90.0sC-2 (C-Br)

Note: Predicted chemical shifts are estimates and may vary based on the prediction software and solvent used. 'q' denotes a quartet due to coupling with fluorine.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Ion Identity Notes
366/368[M]⁺Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
239/241[M - I]⁺Loss of an iodine radical.
287[M - Br]⁺Loss of a bromine radical.
158[M - I - Br]⁺Loss of both halogen atoms.

Experimental Workflow for Spectroscopic Validation

The following diagram and protocols outline a systematic approach to acquiring and validating the NMR and MS data for this compound.

Caption: Experimental workflow for the spectroscopic validation of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a sufficient number of scans, as ¹³C has a low natural abundance.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is well-suited for this relatively volatile, non-polar molecule.

  • GC-MS Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Use a suitable temperature program to ensure good chromatographic separation.

    • Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺. The presence of one bromine atom will result in a characteristic M and M+2 isotopic pattern with an approximate 1:1 intensity ratio.

    • Analyze the fragmentation pattern and compare it to the predicted fragments.

The Validation Decision-Making Process

The validation of the acquired data is not merely a checklist but a logical process of evidence accumulation. This process is guided by principles outlined in regulatory documents such as the FDA's Q2(R2) guidance on the validation of analytical procedures.[1]

validation_logic Start Start: Acquired Experimental Data Check_H1 ¹H NMR: Correct number of signals? Correct integration? Plausible chemical shifts and coupling? Start->Check_H1 Check_C13 ¹³C NMR: Correct number of signals? Plausible chemical shifts? Start->Check_C13 Check_MS_M MS: Molecular ion [M]⁺ observed? Correct isotopic pattern for Br? Start->Check_MS_M Compare_Predicted Are experimental data consistent with predicted spectra? Check_H1->Compare_Predicted Check_C13->Compare_Predicted Check_MS_Frag MS: Fragmentation pattern consistent with predicted losses (e.g., -I, -Br)? Check_MS_M->Check_MS_Frag Check_MS_Frag->Compare_Predicted Compare_Isomer Are data clearly distinguishable from known isomers? Compare_Predicted->Compare_Isomer Yes Further_Investigation Further Investigation Needed (e.g., 2D NMR, HRMS) Compare_Predicted->Further_Investigation No Structure_Confirmed Structure Confirmed Compare_Isomer->Structure_Confirmed Yes Compare_Isomer->Further_Investigation No

Caption: Decision-making workflow for the validation of spectral data.

Comparative Analysis: Distinguishing Features

The key to confident structure elucidation lies in identifying unique spectral features that differentiate the target molecule from its isomers. For this compound, the ¹H NMR spectrum is particularly informative. The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than the trifluoromethyl group (-CF₃), which will influence the chemical shifts of the adjacent protons.

  • In our target molecule, the proton at position 6 (H-6) is ortho to the -OCF₃ group and is expected to be the most shielded of the aromatic protons.

  • In the isomer, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, the protons are influenced by the -CF₃ group at position 4, leading to a different set of chemical shifts and coupling patterns.

Furthermore, ¹³C NMR will show a quartet for the carbon of the -OCF₃ group, and its chemical shift will differ from that of a -CF₃ carbon. Adherence to standardized reporting formats, as recommended by IUPAC, is crucial for data comparability and reusability.[2][3]

Conclusion

The validation of NMR and MS data for a novel compound like this compound, in the absence of reference spectra, necessitates a systematic and rigorous approach. By leveraging predictive software, adhering to established experimental protocols, and following a logical validation workflow, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a comprehensive framework that integrates predictive methods with established analytical principles, ensuring both scientific integrity and practical utility for professionals in the field.

References

The Synthetic Advantage: A Comparative Guide to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to achieving efficient and versatile molecular construction. Among the vast arsenal of halogenated aromatic synthons, 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene emerges as a uniquely powerful tool for the stepwise and regioselective elaboration of complex molecular architectures. This guide provides an in-depth comparison of its synthetic utility against relevant alternatives, supported by established principles of chemical reactivity and representative experimental data.

The Trifluoromethoxy Group: A Gateway to Enhanced Physicochemical Properties

The trifluoromethoxy (-OCF₃) group, a key feature of the title compound, imparts a range of desirable properties to parent molecules, making it a highly sought-after substituent in drug discovery and development.[1] Its strong electron-withdrawing nature significantly influences the electronic environment of the benzene ring, which can modulate the reactivity of the molecule and its interactions with biological targets.[2]

Key advantages conferred by the trifluoromethoxy group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of drug candidates.

  • Increased Lipophilicity: The trifluoromethoxy group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic functionalities, influencing their ionization state at physiological pH and potentially improving target engagement.

  • Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or a chloro group, offering a means to fine-tune the steric and electronic properties of a molecule to optimize its biological activity.

The Power of Orthogonal Reactivity: A Tale of Two Halogens

The primary synthetic advantage of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This reactivity trend (I > Br > Cl) allows for the selective functionalization of the C-I bond under milder reaction conditions, while leaving the C-Br bond intact for subsequent transformations.[3]

This "one-two punch" capability allows for a modular and convergent approach to the synthesis of highly substituted aromatic compounds, a strategy that is often more efficient than linear synthetic routes.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the synthetic utility of this compound, we will compare its expected performance against simpler di- and monohalogenated analogues in three of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

While direct, side-by-side experimental data for this compound is not extensively reported in the literature, the following comparisons are based on well-established principles of reactivity for analogous dihalogenated systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The regioselective monocoupling of this compound at the C-I position is expected to proceed with high efficiency under standard conditions.

Table 1: Predicted Performance in Regioselective Suzuki-Miyaura Coupling

SubstrateCoupling PartnerTypical Catalyst SystemPredicted OutcomeAdvantage of this compound
This compound Arylboronic acidPd(PPh₃)₄, K₂CO₃High yield of mono-arylated product at the 4-position under mild conditions.Allows for subsequent coupling at the 2-position, enabling the synthesis of unsymmetrical biaryls.
1-Bromo-3-iodobenzeneArylboronic acidPd(PPh₃)₄, K₂CO₃Similar high regioselectivity for the iodo position.Lacks the beneficial physicochemical properties of the -OCF₃ group.
1,3-DibromobenzeneArylboronic acidPd(PPh₃)₄, K₂CO₃Requires harsher conditions for mono-arylation, often leading to mixtures of mono- and di-arylated products.Superior regiocontrol and milder reaction conditions for the first coupling.
4-Bromo-1-(trifluoromethoxy)benzeneArylboronic acidPd(PPh₃)₄, K₂CO₃Efficient mono-arylation.Does not allow for a second, orthogonal cross-coupling reaction.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

A general procedure for the selective mono-arylation of this compound is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Sequential Suzuki-Miyaura Couplings

G cluster_0 Step 1: Selective Coupling at C-I cluster_1 Step 2: Coupling at C-Br start This compound reagent1 Arylboronic Acid (1.1 equiv) Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80 °C start->reagent1 Suzuki-Miyaura product1 2-Bromo-4-aryl-1-(trifluoromethoxy)benzene reagent1->product1 reagent2 Different Arylboronic Acid (1.2 equiv) PdCl₂(dppf), Cs₂CO₃ Toluene/H₂O, 100 °C product1->reagent2 Suzuki-Miyaura product2 2,4-Diaryl-1-(trifluoromethoxy)benzene reagent2->product2

Caption: Sequential Suzuki-Miyaura couplings on this compound.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction on this compound is expected to proceed with high regioselectivity at the C-I position.

Table 2: Predicted Performance in Regioselective Sonogashira Coupling

SubstrateCoupling PartnerTypical Catalyst SystemPredicted OutcomeAdvantage of this compound
This compound Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NHigh yield of mono-alkynylated product at the 4-position.Enables the synthesis of molecules with both an alkyne and a bromine handle for further diversification.
1-Bromo-3-iodobenzeneTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NHigh regioselectivity for the iodo position.Lacks the advantageous properties of the -OCF₃ group.
1,3-DibromobenzeneTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NRequires more forcing conditions, risking di-alkynylation and side reactions.Milder conditions and superior control over mono-alkynylation.

Experimental Protocol: Regioselective Sonogashira Coupling

A general procedure for the selective mono-alkynylation of this compound is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine and THF.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The regioselective amination of this compound at the C-I position is anticipated to be highly efficient.[4][5]

Table 3: Predicted Performance in Regioselective Buchwald-Hartwig Amination

SubstrateCoupling PartnerTypical Catalyst SystemPredicted OutcomeAdvantage of this compound
This compound Primary or Secondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃High yield of mono-aminated product at the 4-position.Provides a route to substituted anilines with a bromine for further functionalization.
1-Bromo-3-iodobenzenePrimary or Secondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃High regioselectivity for the iodo position.Lacks the beneficial properties of the -OCF₃ group.
1,3-DibromobenzenePrimary or Secondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃More challenging to achieve mono-amination selectively.Milder conditions and better control over the reaction outcome.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

A general procedure for the selective mono-amination of this compound is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction Pathway Diagram for Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C-I bond cleavage) Pd0->OxAdd ArylI This compound ArylI->OxAdd PdII [Ar-Pd(II)-I]L₂ OxAdd->PdII AmideComplex [Ar-Pd(II)-NR₂]L₂ PdII->AmideComplex Amine Coordination & Deprotonation Amine R₂NH, Base Amine->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd0 Regeneration Product 2-Bromo-4-(R₂N)-1-(trifluoromethoxy)benzene RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Conclusion: A Versatile and Powerful Building Block

This compound stands out as a superior building block for the synthesis of complex, highly functionalized aromatic molecules. Its key advantages can be summarized as follows:

  • Orthogonal Reactivity: The differential reactivity of the C-I and C-Br bonds allows for predictable and regioselective stepwise functionalization.

  • Milder Reaction Conditions: The high reactivity of the C-I bond enables the first cross-coupling reaction to be performed under milder conditions compared to analogous dibromo compounds.

  • Synthetic Efficiency: The ability to perform sequential couplings on a single substrate provides a more convergent and efficient route to complex targets.

  • Incorporation of the -OCF₃ Group: The trifluoromethoxy group imparts desirable physicochemical properties that are highly advantageous in the design of pharmaceuticals and advanced materials.

For researchers, scientists, and drug development professionals, the strategic use of this compound can significantly streamline synthetic routes, enabling the rapid generation of molecular diversity and the efficient construction of novel compounds with enhanced properties.

References

comparison of palladium catalysts for reactions with 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Comparative Guide to Palladium Catalysts for Reactions with 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of polyhalogenated aromatic compounds is a critical endeavor. This compound stands out as a particularly valuable building block. The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The presence of two distinct halogen atoms—iodine and bromine—on the same aromatic core offers a powerful platform for sequential, regioselective cross-coupling reactions.

This guide provides a comparative analysis of palladium catalytic systems for the selective functionalization of this substrate. The core principle underpinning this selectivity is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is the gateway to the catalytic cycle, and its rate is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl, making the carbon-iodine bond significantly more susceptible to activation by a palladium(0) catalyst under controlled conditions.[1][2][3] This allows for precise chemical modification at the C-4 position, leaving the more robust C-Br bond at the C-2 position available for subsequent transformations.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to guide the selection of the optimal palladium catalyst for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

sub This compound prod 4-Substituted-2-bromo-1-(trifluoromethoxy)benzene sub->prod Selective Coupling at C-I Bond reagent Coupling Partner (Boronic Acid, Alkyne, Amine) reagent->prod cat Pd(0) Catalyst System (Precursor + Ligand) cat->sub Catalyzes cluster_legend Legend pd0 Pd(0)L₂ pd2_cycle Ar-Pd(II)-X(L₂) pd0->pd2_cycle Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L₂) pd2_cycle->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product L L = Ligand ArX Ar-X = Aryl Halide RM R-M = Organometallic Reagent start Select Desired Transformation suzuki C-C Bond (Suzuki) start->suzuki sono C-C(sp) Bond (Sonogashira) start->sono bha C-N Bond (Buchwald-Hartwig) start->bha cat_suzuki Catalyst System: Pd(OAc)₂/SPhos or PdCl₂(dppf)/dppf suzuki->cat_suzuki cat_sono Catalyst System: PdCl₂(PPh₃)₂/CuI or Pd(P(t-Bu)₃)₂ (Cu-free) sono->cat_sono cat_bha Catalyst System: Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BrettPhos bha->cat_bha

References

A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in complex organic synthesis is paramount. The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability, cell permeability, and binding affinity. This guide provides an in-depth technical comparison of the kinetic performance of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene , a versatile intermediate, in key cross-coupling reactions. By understanding its reactivity profile against relevant alternatives, researchers can optimize reaction conditions, improve yields, and streamline the synthesis of novel chemical entities.

The unique value of this compound lies in its two distinct halogen atoms, which allows for programmed, sequential cross-coupling reactions.[1] This guide will delve into the kinetic nuances of this differential reactivity, supported by established principles and comparative data from analogous systems, to provide a practical framework for its application in Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Decisive Factor: Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step. The propensity of a carbon-halogen bond to undergo this step is inversely related to its bond dissociation energy. Consequently, the carbon-iodine (C-I) bond is significantly weaker and thus more reactive than the carbon-bromine (C-Br) bond. This fundamental principle dictates the regioselectivity observed in reactions with this compound.

The general reactivity trend for aryl halides in oxidative addition is:

Ar-I > Ar-Br > Ar-Cl

This differential reactivity allows for selective functionalization at the more labile C-I position under milder conditions, while the C-Br bond remains available for subsequent transformations under more forcing conditions. Furthermore, the presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group is expected to accelerate the rate of oxidative addition for both halogens compared to an unsubstituted halobenzene, a common strategy to enhance reactivity in cross-coupling reactions.

Comparative Kinetic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for highly selective mono-arylation at the 4-position.

While specific kinetic data for this compound is not extensively published, a comparison with closely related substituted aryl halides provides a strong indication of the expected reactivity trends.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodobenzamide Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
4-Bromobenzamide Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2-Iodobenzamide (4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90492
2-Bromobenzamide (4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1101878
Data is representative and compiled from various sources for analogous compounds to illustrate the general reactivity trend. Exact conditions and yields may vary.[2]

The data clearly illustrates that iodo-substituted arenes react faster and under milder conditions than their bromo- counterparts. For this compound, this translates to a significant kinetic window for selective mono-functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C-I position of this compound.

G Workflow for Selective Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in a Schlenk Flask B Add Palladium Catalyst A->B 1. Reagent Addition C Evacuate and Backfill with Inert Gas (3x) B->C 2. Catalyst Addition D Add Degassed Solvent C->D 3. Inert Atmosphere E Heat to Reaction Temperature (e.g., 80°C) D->E 4. Solvent Addition F Monitor Reaction by TLC/GC-MS E->F 5. Thermal Conditions G Cool to Room Temperature F->G 6. Reaction Monitoring H Aqueous Work-up (e.g., Water/EtOAc Extraction) G->H 7. Quenching I Dry Organic Layer and Concentrate H->I 8. Extraction J Purify by Column Chromatography I->J 9. Isolation G Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Ar-Pd(II)-I(L₂) pd0->pd_add Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-alkynyl(L₂) pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-alkyne pd_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-alkynyl cu_x->cu_alkyne with Alkyne + Base cu_alkyne->pd_add cu_alkyne->cu_x Transmetalation to Pd

References

A Comparative Computational Guide to the Reactivity of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of two different halogens, alongside a strongly electron-withdrawing trifluoromethoxy group, presents a fascinating case of differential reactivity.[1] This guide will elucidate which halogen is more susceptible to various synthetic transformations, such as cross-coupling reactions, and explain the electronic factors governing this selectivity.

The Computational Chemist's Toolkit for Reactivity Prediction

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the design-make-test-analyze cycle by predicting molecular properties before a compound is ever synthesized.[2][3][4] For a molecule like 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene, several computational methods are indispensable for dissecting its reactivity.

  • Density Functional Theory (DFT): This is a workhorse of computational quantum chemistry that offers a good balance between accuracy and computational cost for calculating the electronic structure of molecules. DFT calculations form the basis for most of the analyses discussed in this guide.

  • Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a bond homolytically.[5] A lower BDE for the C-I bond compared to the C-Br bond would suggest that the C-I bond is weaker and more likely to cleave during a reaction, for instance, in the oxidative addition step of a palladium-catalyzed cross-coupling reaction.[6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[7][8][9] It is an excellent tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. Regions of negative potential (electron-rich) are prone to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles.

  • Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][12][13] The HOMO is where a molecule is most likely to donate electrons (act as a nucleophile), and the LUMO is where it is most likely to accept electrons (act as an electrophile). The energies and spatial distributions of these orbitals are key predictors of reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals.[14][15] It can be used to calculate natural atomic charges, which reveal the electron distribution within the molecule and can help rationalize the polarity of bonds.

The following diagram illustrates a typical workflow for the computational analysis of a molecule's reactivity.

G cluster_0 Computational Analysis Workflow cluster_1 Electronic Property Calculations Molecule_Structure Define Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Molecule_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm minimum energy structure) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculate Electronic Properties Frequency_Calculation->Electronic_Properties Reactivity_Prediction Predict Reactivity Electronic_Properties->Reactivity_Prediction BDE Bond Dissociation Energy Electronic_Properties->BDE MEP Molecular Electrostatic Potential Electronic_Properties->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO) Electronic_Properties->FMO NBO Natural Bond Orbital Analysis (Atomic Charges) Electronic_Properties->NBO G cluster_0 Reactivity Prediction BDE Lower C-I BDE Reactivity Preferential Reactivity at C-I Bond BDE->Reactivity MEP Larger σ-hole on Iodine MEP->Reactivity FMO Lower LUMO energy at C-I FMO->Reactivity

References

A Senior Application Scientist's Guide to the Selective Cross-Coupling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The polyhalogenated arene, 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene, represents a particularly valuable building block. Its utility is defined by the differential reactivity of its carbon-halogen bonds, offering a platform for sequential, site-selective cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of various palladium-catalyzed cross-coupling methods for the selective functionalization of this substrate, supported by established chemical principles and analogous experimental data.

The Principle of Chemoselective Functionalization

The key to the synthetic utility of this compound lies in the disparity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bond strengths. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step follows the trend C-I < C-Br < C-Cl, a direct consequence of the decreasing bond dissociation energies.[1][2][3] This inherent reactivity difference allows for the highly selective functionalization of the C-I bond at the 4-position under carefully controlled, milder conditions, while leaving the more robust C-Br bond at the 2-position available for subsequent transformations.[1][2][3]

The trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing group, further influences the reactivity of the aromatic ring, making this substrate an attractive component in the synthesis of agrochemicals and pharmaceuticals.[4]

Comparative Analysis of Cross-Coupling Methodologies

This section compares four of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The efficacy of each method is evaluated based on its substrate scope, functional group tolerance, and the typical reaction conditions required for selective C-I bond functionalization.

Workflow for Selective Cross-Coupling

sub This compound reagents Coupling Partner + Pd Catalyst + Ligand + Base sub->reagents 1. reaction Selective Cross-Coupling (Reaction at C-I bond) reagents->reaction 2. product 2-Bromo-4-(substituted)-1-(trifluoromethoxy)benzene reaction->product 3. further_func Further Functionalization (Reaction at C-Br bond) product->further_func 4.

Caption: General workflow for the selective functionalization of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the typical conditions for the selective functionalization of the C-I bond in this compound, based on established protocols for analogous dihalogenated aromatic compounds.

Coupling Reaction Coupling Partner Typical Pd Catalyst Typical Ligand Typical Base Typical Solvent Temp (°C) Expected Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O80-10085-95
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIPPh₃Et₃N, DIPEATHF, DMFRT-6080-90
Heck AlkenePd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-12070-85
Buchwald-Hartwig AminePd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-11075-90

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) species. This is followed by transmetalation with the boronate ester (formed in situ from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical for the activation of the boronic acid.

Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) PdII_B Ar-Pd(II)-R(L₂) PdII->PdII_B Transmetalation (R-B(OR)₂) Product Ar-R PdII_B->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol (Analogous to 2-Bromo-4-iodopyridine): [1]

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Under a positive flow of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[6] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Mechanistic Insight: The reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to that of the Suzuki coupling. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free Sonogashira protocols have also been developed.[6]

Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) PdII_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdII_alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination Product->Pd0 Cu_cycle Cu(I) Cycle Cu_cycle->PdII_alkyne Provides alkynyl group

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol (Analogous to 2-Bromo-4-iodopyridine): [2][7]

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[8][9] It is particularly useful for forming C-C bonds with high stereoselectivity, typically affording the trans isomer.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[8]

Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) PdII_alkene Alkene Coordination PdII->PdII_alkene Insertion Migratory Insertion PdII_alkene->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Base Product Ar-Alkene Elimination->Product

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol (General, adapted for trifluoromethylated substrates): [8][10]

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base such as K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the alkene (1.5 equiv) and an anhydrous solvent such as DMF or acetonitrile.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[3][11][12] The reaction is known for its broad substrate scope, including the coupling of primary and secondary amines.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the arylamine product and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for high efficiency.[3][11]

Pd0 Pd(0)L PdII Ar-Pd(II)-I(L) Pd0->PdII Oxidative Addition (Ar-I) PdII_amido Ar-Pd(II)-NR₂(L) PdII->PdII_amido Amine Coordination & Deprotonation (HNR₂, Base) Product Ar-NR₂ PdII_amido->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (Analogous to 2-Bromo-4-iodopyridine): [3]

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), a bulky phosphine ligand such as XPhos (3.6 mol%), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Recommendations

The selective functionalization of this compound at the C-4 position is readily achievable using a variety of modern cross-coupling methodologies. The choice of the optimal method depends on the desired transformation:

  • For C-C bond formation with aryl or vinyl groups, the Suzuki-Miyaura coupling is highly recommended due to its reliability, mild conditions, and high yields.

  • For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice, offering excellent efficiency under mild conditions.

  • For the synthesis of substituted alkenes, the Heck reaction is a viable option, although it may require slightly more elevated temperatures.

  • For the construction of C-N bonds, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency, particularly with the use of modern, sterically demanding phosphine ligands.

In all cases, careful control of reaction conditions, including temperature, reaction time, and stoichiometry of the coupling partner, is paramount to ensure high selectivity for the more reactive C-I bond. The resulting 2-bromo-4-substituted-1-(trifluoromethoxy)benzene products are valuable intermediates, poised for further functionalization at the C-Br position, thereby enabling the efficient and modular synthesis of complex, high-value molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene, ensuring the safety of laboratory personnel and the protection of our environment. The principles and procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated aromatic compound. Its structure, featuring bromine, iodine, and a trifluoromethoxy group on a benzene ring, dictates its chemical reactivity and toxicological properties.

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.

The presence of multiple halogen atoms is a critical consideration for disposal, as improper treatment of halogenated organic compounds can lead to the formation of persistent and highly toxic byproducts, such as dioxins and furans, especially during incineration at suboptimal temperatures.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
CAS Number 1049731-04-5[2][3]
Molecular Formula C7H3BrF3IO[3][4]
Molecular Weight 366.9 g/mol [2][4]
Physical Form Solid, semi-solid, or liquid
Hazard Statements H302, H315, H319, H335[1]
The Cardinal Rule of Halogenated Waste: Segregation

The single most important principle in the disposal of this compound is the strict segregation of halogenated waste from all other waste streams.[5] This is not merely a suggestion but a critical step with significant safety and financial implications.

Why Segregate?

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized treatment required, such as high-temperature incineration with acid gas scrubbing.[6]

  • Compliance: Mixing waste streams can result in regulatory violations. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of halogenated organic compounds (40 CFR 268).[7]

  • Safety: Improper mixing of chemicals can lead to dangerous reactions. While this compound is stable under normal conditions, its compatibility with other waste chemicals may be unknown.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

3.2. Waste Collection

  • Select the Correct Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Waste." This container should be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[2] If other halogenated compounds are being added to the same container, all components must be listed.

  • Transferring Waste:

    • Solid Waste: Carefully transfer any solid residue of the compound into the designated waste container using a spatula or other appropriate tool.

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads used for cleaning up minor spills, should also be placed in the halogenated waste container.

    • Rinsate: When cleaning glassware that contained this compound, the initial solvent rinse (e.g., with acetone or another suitable solvent) must be collected as halogenated hazardous waste.[2][8] Do not dispose of this rinsate down the drain. Subsequent rinses with soap and water can typically be disposed of in the sink, but consult your institution's specific policies.

3.3. Storage of Waste

  • Secure Closure: Always keep the waste container tightly closed except when adding waste.[9]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from incompatible materials.

3.4. Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not attempt to dispose of the waste through regular trash or by any other means.

Emergency Procedures: Spill and Exposure

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Control: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Exposure Response:

  • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: 2-Bromo-4-iodo-1- (trifluoromethoxy)benzene ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin container Select & Label 'Halogenated Organic Waste' Container ppe->container collect_solid Transfer Solid Waste & Contaminated Materials container->collect_solid collect_rinsate Collect Initial Solvent Rinsate container->collect_rinsate store Securely Close Container & Place in Secondary Containment collect_solid->store collect_rinsate->store saa Store in Designated Satellite Accumulation Area store->saa ehs_pickup Arrange for Pickup by EHS saa->ehs_pickup Container Full or Pickup Scheduled end Compliant Disposal (e.g., High-Temp Incineration) ehs_pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By understanding the hazards, adhering to the principle of segregation, and following a clear, step-by-step protocol, researchers can ensure that the lifecycle of this chemical concludes responsibly. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on waste management procedures in your facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.